molecular formula C22H23N3O3S2 B1672695 IW927

IW927

カタログ番号: B1672695
分子量: 441.6 g/mol
InChIキー: RQGIIRZJMKNCHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IW-927 is a potent and selective antagonist of TNFα/TNFRc1 interaction.

特性

分子式

C22H23N3O3S2

分子量

441.6 g/mol

IUPAC名

4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one

InChI

InChI=1S/C22H23N3O3S2/c1-27-16-5-2-4-15(12-16)19-13-17-20(30-19)14-18-21(26)24(22(29)25(17)18)7-3-6-23-8-10-28-11-9-23/h2,4-5,12-14H,3,6-11H2,1H3

InChIキー

RQGIIRZJMKNCHS-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC(=C1)C2=CC3=C(S2)C=C4N3C(=S)N(C4=O)CCCN5CCOCC5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

IW-927;  IW 927;  IW927; 

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of IW927: A Photochemically Enhanced Inhibitor of TNF-α Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of IW927, a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and cellular effects of this compound.

Executive Summary

This compound is a small molecule antagonist of the TNF-α-TNF receptor 1 (TNFRc1) interaction. Its mechanism is distinguished by a light-dependent covalent modification of TNFRc1, which leads to a potent and irreversible inhibition of TNF-α signaling. In the absence of light, this compound binds reversibly to TNFRc1 with low affinity. However, upon photoactivation, it forms a covalent bond with the receptor, effectively blocking the binding of TNF-α and subsequent downstream signaling events, such as the phosphorylation of IκBα. This unique photochemical property provides a powerful tool for studying the TNF-α signaling cascade with high spatiotemporal control.

Introduction to TNF-α Signaling

Tumor necrosis factor-alpha is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. The biological effects of TNF-α are mediated through its interaction with two distinct cell surface receptors, TNFR1 (also known as TNFRc1) and TNFR2. The binding of trimeric TNF-α to TNFRc1 induces receptor trimerization and the recruitment of a series of intracellular adapter proteins, initiating a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB. A key step in this pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dysregulation of TNF-α signaling is implicated in a wide range of inflammatory and autoimmune diseases.

Mechanism of Action of this compound

The mechanism of this compound can be understood as a two-step process: an initial reversible binding followed by a light-induced irreversible covalent modification.

Step 1: Reversible Binding (in dark conditions)

In the absence of light, this compound binds to TNFRc1 in a reversible manner with a relatively weak affinity.

Step 2: Photochemically Enhanced Covalent Binding (upon light exposure)

Upon exposure to light, the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one core of this compound is believed to undergo a photochemical reaction, leading to the formation of a reactive intermediate. This intermediate then forms a covalent bond with the main-chain nitrogen of Alanine-62 (Ala-62) on TNFRc1.[1] This covalent modification effectively and irreversibly blocks the binding of TNF-α to its receptor.

A close analog of this compound, IV703, was co-crystallized with TNFRc1, and the crystal structure confirmed the covalent linkage to Ala-62, a residue known to be involved in the binding of TNF-α.[1]

The following diagram illustrates the proposed mechanism of action:

IW927_Mechanism cluster_dark Dark Conditions cluster_light Light Exposure cluster_pathway TNF-α Signaling Pathway IW927_free This compound Complex_reversible This compound-TNFRc1 (Reversible Complex) IW927_free->Complex_reversible Weak Affinity (Kd = 40-100 µM) TNFRc1_free TNFRc1 TNFRc1_free->Complex_reversible Complex_reversible->IW927_free Complex_reversible->TNFRc1_free Complex_covalent This compound-TNFRc1 (Covalent Adduct) Complex_reversible->Complex_covalent Photochemical Reaction TNFa TNF-α Complex_covalent->TNFa Blocks Binding TNFRc1_active TNFRc1 TNFa->TNFRc1_active IKK IKK Complex TNFRc1_active->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation Nucleus->Inflammation gene transcription

Figure 1. Proposed mechanism of action of this compound.

Quantitative Data

The inhibitory potency and binding characteristics of this compound have been determined through various in vitro assays.

ParameterValueAssay ConditionReference
IC50 (TNF-α-TNFRc1 Binding)50 nMIn the presence of light[1]
IC50 (TNF-stimulated IκB phosphorylation)600 nMRamos cells, in the presence of light[1]
Kd (Reversible binding to TNFRc1)40-100 µMIn dark conditions[1]
Cytotoxicity No significant cytotoxicity up to 100 µMRamos cells[1]
Receptor Selectivity No detectable binding to TNFRc2 or CD40[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the information provided in the primary literature and general laboratory practices.

TNF-α-TNFRc1 Binding Assay

This assay is designed to measure the ability of a compound to inhibit the binding of TNF-α to its receptor, TNFRc1.

Experimental Workflow:

Figure 2. Workflow for the TNF-α-TNFRc1 binding assay.

Protocol:

  • Plate Coating: A 96-well microtiter plate is coated with a soluble form of recombinant human TNFRc1 overnight at 4°C.

  • Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound receptor.

  • Compound Addition: Serial dilutions of this compound in assay buffer are added to the wells. For light-dependent experiments, this step is performed under ambient light conditions. For dark conditions, the plate is protected from light.

  • Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for the binding of this compound to TNFRc1.

  • TNF-α Addition: A fixed concentration of Europium-labeled TNF-α is added to each well.

  • Second Incubation: The plate is incubated for an additional period (e.g., 1-2 hours) at room temperature to allow for the binding of TNF-α to the available TNFRc1.

  • Final Washes: The plate is washed extensively to remove unbound Europium-labeled TNF-α.

  • Signal Detection: An enhancement solution is added to each well, and the time-resolved fluorescence is measured using a suitable plate reader. The signal is proportional to the amount of TNF-α bound to the receptor.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

IκBα Phosphorylation Assay in Ramos Cells

This cell-based assay determines the functional consequence of TNFRc1 inhibition by measuring the phosphorylation of a key downstream signaling molecule, IκBα.

Experimental Workflow:

Figure 3. Workflow for the IκBα phosphorylation assay.

Protocol:

  • Cell Culture: Human B-lymphoma Ramos cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period. This step is performed under light to enable the photochemical reaction.

  • TNF-α Stimulation: Cells are then stimulated with a sub-maximal concentration of recombinant human TNF-α for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.

  • Cell Lysis: The cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of IκBα (e.g., anti-phospho-IκBα Ser32/36). A primary antibody against total IκBα or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system.

  • Data Analysis: The band intensities are quantified, and the level of phosphorylated IκBα is normalized to the total IκBα or the loading control. The IC50 value is determined by plotting the percentage of inhibition of IκBα phosphorylation against the this compound concentration.

Conclusion

This compound represents a novel class of TNF-α signaling inhibitors with a unique, light-dependent mechanism of action. Its ability to covalently modify TNFRc1 upon photoactivation provides a potent and irreversible blockade of the pro-inflammatory cascade. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, makes this compound a valuable tool for research in immunology and inflammation and a potential starting point for the development of new therapeutic agents.

References

The Discovery and Development of IW927: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of IW927, a small molecule antagonist of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1. The information is compiled from publicly available scientific literature, with a focus on the seminal publication detailing its discovery.

Introduction to this compound

This compound is a member of the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class, identified as a potent inhibitor of the TNF-α-TNFRc1 protein-protein interaction.[1] The discovery of small molecule inhibitors for this target has been a significant challenge due to the large, flat interface of the protein-protein interaction.[1] this compound emerged from a chemical library screening effort as a promising lead compound.[1]

Mechanism of Action

This compound exhibits a unique "photochemically enhanced" mechanism of action.[1] Under ambient light conditions, it potently inhibits the binding of TNF-α to TNFRc1.[1] However, in the absence of light, its inhibitory activity is significantly attenuated.[1] This is because this compound binds reversibly to TNFRc1 with a relatively weak affinity.[1] Upon exposure to light, the molecule undergoes a photochemical reaction that leads to the covalent modification of the TNFRc1 receptor.[1]

Crystallographic studies of a close analog of this compound, IV703, revealed that this covalent modification occurs at the main-chain nitrogen of Alanine-62 (Ala-62) on the TNFRc1 receptor.[1] This residue is located in a region of the receptor known to be critical for the binding of TNF-α.[1] This covalent binding effectively and irreversibly blocks the interaction of TNF-α with its receptor, thereby inhibiting downstream signaling.

Signaling Pathway

The binding of TNF-α to TNFRc1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. A key step in this pathway is the phosphorylation of the inhibitory protein IκB, which then allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to block the TNF-α-stimulated phosphorylation of IκB, confirming its inhibitory effect on this signaling pathway.[1]

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFRc1 TNFRc1 TNF-alpha->TNFRc1 TRADD TRADD TNFRc1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex p-IkB p-IκB IKK_complex->p-IkB Phosphorylation IkB IκB IkB->p-IkB NF-kB NF-κB IkB->NF-kB NF-kB_active Active NF-κB p-IkB->NF-kB_active Ubiquitination & Degradation NF-kB->NF-kB_active Gene_Transcription Gene Transcription NF-kB_active->Gene_Transcription Nuclear Translocation This compound This compound This compound->TNFRc1 Inhibition

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related compound, IV703.

CompoundTarget InteractionAssayIC50 (nM)Reference
This compound TNF-α - TNFRc1 BindingSPA-based binding assay50[1]
This compound TNF-α induced IκB PhosphorylationWestern Blot in Ramos Cells600[1]
CompoundBinding Affinity (in dark)MethodKd (µM)Reference
This compound Reversible binding to TNFRc1Estimated from competition assays40-100[1]
IV703 Reversible binding to TNFRc1Estimated from competition assays40-100[1]
CompoundSelectivityAssayResultReference
This compound Binding to TNFRc2Not specifiedNo detectable binding[1]
This compound Binding to CD40Not specifiedNo detectable binding[1]
CompoundCytotoxicityCell LineConcentrationResultReference
This compound ---Not specifiedup to 100 µMNo cytotoxicity observed[1]

Experimental Protocols

The following are summaries of the key experimental protocols used in the discovery and characterization of this compound, based on the information provided in Carter et al., 2001.

TNF-α/TNFRc1 Binding Assay

This assay was performed to measure the ability of compounds to inhibit the binding of TNF-α to its receptor, TNFRc1.

  • Principle: A Scintillation Proximity Assay (SPA) was used. Recombinant human TNFRc1 was coated onto SPA beads. Radiolabeled TNF-α was then added. When the radiolabeled TNF-α binds to the receptor on the beads, it comes into close proximity with the scintillant in the beads, producing a light signal that can be measured.

  • Methodology:

    • 96-well plates were coated with wheat germ agglutinin.

    • SPA beads coupled with TNFRc1 were added to the wells.

    • Test compounds (like this compound) at various concentrations were added to the wells.

    • Radiolabeled [125I]TNF-α was added to initiate the binding reaction.

    • The plates were incubated to allow binding to reach equilibrium.

    • The plates were centrifuged, and the radioactivity was measured using a microplate scintillation counter.

    • The concentration of the compound that inhibits 50% of the TNF-α binding (IC50) was calculated.

Inhibition of TNF-α-Induced IκB Phosphorylation

This cell-based assay was used to determine the functional activity of this compound in blocking TNF-α signaling within a cell.

  • Principle: The phosphorylation of IκB is a critical step in the TNF-α signaling pathway. This assay measures the levels of phosphorylated IκB in cells treated with TNF-α in the presence or absence of the inhibitor.

  • Methodology:

    • Ramos cells (a human B-lymphocyte cell line) were cultured.

    • Cells were pre-incubated with various concentrations of this compound.

    • The cells were then stimulated with recombinant human TNF-α to induce IκB phosphorylation.

    • After a short incubation period, the cells were lysed to extract the proteins.

    • The total protein concentration in the lysates was determined.

    • Equal amounts of protein from each sample were separated by SDS-PAGE.

    • The separated proteins were transferred to a membrane (Western blotting).

    • The membrane was probed with an antibody specific for the phosphorylated form of IκB.

    • A secondary antibody conjugated to a detection enzyme was used to visualize the bands corresponding to phosphorylated IκB.

    • The intensity of the bands was quantified to determine the extent of inhibition of IκB phosphorylation, and the IC50 value was calculated.

Discovery and Development Workflow

The discovery of this compound followed a systematic workflow from initial screening to characterization of its mechanism of action.

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase Screening Chemical Library Screening Hit_ID Identification of N-alkyl 5-arylidene-2-thioxo- 1,3-thiazolidin-4-ones Screening->Hit_ID Optimization Chemical Optimization Hit_ID->Optimization IW927_ID Identification of this compound Optimization->IW927_ID Binding_Assay TNF-α/TNFRc1 Binding Assay (SPA) IW927_ID->Binding_Assay Functional_Assay IκB Phosphorylation Assay (Western Blot) IW927_ID->Functional_Assay Selectivity_Assay Selectivity Assays (TNFRc2, CD40) IW927_ID->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assays IW927_ID->Cytotoxicity_Assay Mechanism_Study Investigation of Photochemical Enhancement Binding_Assay->Mechanism_Study Crystallography X-ray Crystallography of Analog (IV703) Mechanism_Study->Crystallography

Caption: Workflow for the discovery and initial characterization of this compound.

Summary and Future Directions

This compound was identified as a potent and selective small molecule inhibitor of the TNF-α-TNFRc1 interaction with a novel light-dependent mechanism of action. The discovery provided a proof-of-concept for the development of small molecule antagonists for this challenging therapeutic target. The crystallographic data of a close analog in complex with TNFRc1 offered a structural basis for the rational design of future, potentially non-photoreactive, inhibitors.

Publicly available information on the further preclinical or clinical development of this compound is limited. It is possible that the development of this specific compound was not pursued, potentially due to its photochemical properties which may have implications for therapeutic use. However, the insights gained from the discovery of this compound have likely informed the design and development of other small molecule inhibitors of the TNF-α pathway. The discovery of this compound remains a significant milestone in the pursuit of orally available, small molecule therapeutics for TNF-α-mediated inflammatory diseases.

References

In-Depth Technical Guide: IW927 Binding Affinity to TNFRc1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of IW927, a small molecule inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and Tumor Necrosis Factor Receptor 1 (TNFRc1) interaction. This document includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of numerous autoimmune and inflammatory diseases. Its biological effects are primarily mediated through its interaction with two distinct receptors, TNFR1 (also known as TNFRc1) and TNFR2. The development of small molecule inhibitors that can selectively block the TNF-α/TNFRc1 signaling axis is a significant area of interest in drug discovery. This compound has been identified as a potent, photochemically enhanced inhibitor of this interaction.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

ParameterValueDescription
IC50 50 nMConcentration of this compound required to inhibit 50% of TNF-α binding to TNFRc1.[1][2][3][4]
Kd (reversible) 40-100 μMDissociation constant for the reversible binding of this compound to TNFRc1 in the absence of light.[1][2][4][5]
IC50 (functional) 600 nMConcentration of this compound required to inhibit 50% of TNF-α-induced IκB phosphorylation in Ramos cells.[1][3][4]

This compound exhibits a unique "photochemically enhanced" mechanism of action.[1][3][4] In the absence of light, it binds reversibly to TNFRc1 with weak affinity.[1][2][4][5] However, upon exposure to light, it forms an irreversible covalent bond with the receptor, leading to potent inhibition.[1] This covalent modification has been mapped to the main-chain nitrogen of Ala-62 on TNFRc1, a residue implicated in TNF-α binding.[3][4] this compound demonstrates high selectivity for TNFRc1 over the related receptors TNFRc2 and CD40 and shows no cytotoxicity at concentrations up to 100 μM.[1][3][4]

Experimental Protocols

TNF-α–TNFRc1 Binding Assay

This protocol describes a solid-phase assay to determine the ability of this compound to inhibit the binding of TNF-α to TNFRc1.

Materials:

  • High protein-binding 96-well plates

  • Recombinant human TNFRc1

  • Europium-labeled human TNF-α (Eu-TNF-α)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Sodium Carbonate (Na2CO3) buffer (50 mM, pH 9.6)

  • This compound (or other test compounds)

  • Dimethyl Sulfoxide (DMSO)

  • Plate reader capable of time-resolved fluorescence

Procedure:

  • Coating: Coat the wells of a high protein-binding 96-well plate with 20 ng of recombinant human TNFRc1 per well, diluted in 50 mM Na2CO3 buffer (pH 9.6). Incubate overnight at 4°C.[4]

  • Blocking: The following day, wash the wells with PBS. Block the wells with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.[4]

  • Compound Addition: Prepare serial dilutions of this compound in DMSO. Add the diluted compounds to the wells, ensuring the final DMSO concentration is 1%.[4]

  • Ligand Addition: Add Eu-TNF-α to each well at a final concentration of 2.4 nM, diluted in PBS containing 0.1% BSA.[4]

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) at room temperature, protected from light to assess reversible binding, or exposed to a light source to assess photochemical enhancement.

  • Washing: Wash the wells multiple times with PBS to remove unbound reagents.

  • Detection: Measure the time-resolved fluorescence of the bound Eu-TNF-α using a suitable plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Iκ-B Phosphorylation Assay

This protocol outlines a cell-based assay to measure the functional effect of this compound on the TNF-α signaling pathway by assessing the phosphorylation of Iκ-B.

Materials:

  • Ramos cells (or other suitable cell line expressing TNFRc1)

  • Serum-free RPMI 1640 medium

  • Recombinant human TNF-α

  • This compound (or other test compounds)

  • Ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (anti-phospho-IκB, anti-total-IκB, and a loading control like anti-β-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Preparation: Culture Ramos cells to the desired density. On the day of the experiment, resuspend 2 x 106 cells in 0.5 ml of serum-free RPMI 1640 medium.[4]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15 minutes at room temperature.[4]

  • TNF-α Stimulation: Add recombinant human TNF-α to a final concentration of 2 ng/ml to stimulate the cells.[4]

  • Incubation: Incubate the samples for 5 minutes at 37°C.[4]

  • Cell Lysis: Immediately centrifuge the cells for 10 seconds at 10,000 rpm. Resuspend the cell pellet in 50 μl of ice-cold lysis buffer.[4]

  • Protein Quantification: Pellet the cell debris by centrifugation at 14,000 rpm for 5 minutes. Collect the supernatant containing the protein lysate and determine the protein concentration using a suitable method (e.g., BCA assay).[4]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phospho-IκB and a loading control.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for phospho-IκB and normalize to the loading control. The IC50 value is determined by plotting the percentage of inhibition of Iκ-B phosphorylation against the logarithm of the this compound concentration.

Visualizations

TNFRc1 Signaling Pathway and Inhibition by this compound

TNFRc1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFRc1 TNFRc1 TRADD TRADD TNFRc1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIPK1 TRADD->RIP1 ComplexI Complex I TRAF2->ComplexI RIP1->ComplexI IKK IKK Complex ComplexI->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->TNFRc1 Inhibition

Caption: TNFRc1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Binding Affinity

Binding_Affinity_Workflow start Start coat Coat 96-well plate with TNFRc1 start->coat block Block with BSA coat->block add_compound Add serial dilutions of this compound block->add_compound add_ligand Add Eu-labeled TNF-α add_compound->add_ligand incubate Incubate add_ligand->incubate wash Wash unbound reagents incubate->wash read Read time-resolved fluorescence wash->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the TNF-α/TNFRc1 binding inhibition assay.

References

An In-Depth Technical Guide to the Photochemical Properties of the IW927 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IW927 is a novel small molecule inhibitor that has garnered significant interest for its unique, light-dependent mechanism of action against the tumor necrosis factor-alpha (TNF-α) signaling pathway.[1][2] As a "photochemically enhanced" inhibitor, this compound offers a level of spatiotemporal control not achievable with conventional inhibitors, making it a valuable tool for research and a potential starting point for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the photochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its use and characterization.

Core Mechanism of Action

This compound functions as an antagonist of the interaction between TNF-α and its receptor, TNFR1.[1][2] Its inhibitory activity is dramatically enhanced by exposure to light. In the absence of light, this compound binds to TNFR1 reversibly and with weak affinity.[1][2] However, upon photoactivation, the inhibitor forms a stable, covalent bond with the receptor, leading to potent and irreversible inhibition of TNF-α binding and downstream signaling.[1][2] Crystallographic studies have revealed that this covalent modification occurs at a specific site on the TNFR1 protein, the main-chain nitrogen of Alanine-62, a residue known to be involved in the binding of TNF-α.[1]

This light-induced covalent modification is the cornerstone of this compound's "photochemically enhanced" properties, allowing for precise control over its inhibitory activity.

Signaling Pathway Inhibition

The binding of TNF-α to TNFR1 initiates a signaling cascade that is central to the inflammatory response. A key step in this pathway is the phosphorylation of the inhibitor of kappa B (IκB), which leads to its degradation and the subsequent activation of the transcription factor NF-κB. This compound has been shown to effectively block this crucial step. By covalently modifying TNFR1, this compound prevents the conformational changes required for signal transduction, thereby inhibiting TNF-α-stimulated phosphorylation of IκB.[1][2]

Below is a diagram illustrating the targeted signaling pathway and the point of intervention by this compound.

IW927_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds IkB_Kinase IκB Kinase Complex TNFR1->IkB_Kinase Activates IW927_dark This compound (Dark) Reversible Binding IW927_dark->TNFR1 IW927_light This compound (Light) Covalent Bond IW927_light->TNFR1 Forms Covalent Bond (Blocks Activation) IkB IκB IkB_Kinase->IkB p_IkB p-IκB (Phosphorylated) IkB->p_IkB NFkB NF-κB p_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: Signaling pathway of TNF-α and the inhibitory action of this compound.

Quantitative Photochemical and Biological Data

A summary of the key quantitative data for the this compound inhibitor is presented in the table below. It is important to note that specific photochemical properties such as UV-Vis absorption maxima, fluorescence emission spectra, and quantum yield have not been reported in the currently available scientific literature.

ParameterValueConditionsReference
IC₅₀ (TNF-α - TNFR1 Binding) 50 nMWith light exposure[1][2]
IC₅₀ (TNF-stimulated IκB Phosphorylation) 600 nMRamos cells, with light exposure[1][2]
K_d (Reversible Binding to TNFR1) 40-100 µMIn the dark[1][2]
Cytotoxicity Not observedUp to 100 µM in Ramos cells[1][2]
UV-Vis Absorption Spectrum Not Reported--
Fluorescence Emission Spectrum Not Reported--
Quantum Yield of Photoactivation Not Reported--

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and study of this compound. The following sections provide methodologies for key experiments based on standard laboratory practices and the available information on this compound.

Protocol 1: Photochemical Cross-Linking of this compound to TNFR1

This protocol describes the general procedure for inducing the covalent binding of this compound to TNFR1 upon light exposure. The specific wavelength and intensity of the light source are critical parameters that require optimization for a given experimental setup.

Workflow Diagram:

Photo_Crosslinking_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_irradiation Photoactivation cluster_analysis Analysis Prep_TNFR1 Prepare purified TNFR1 protein Mix Incubate TNFR1 with This compound in the dark Prep_TNFR1->Mix Prep_this compound Prepare this compound stock solution in DMSO Prep_this compound->Mix Irradiate Expose to UV light (e.g., 365 nm) Mix->Irradiate SDS_PAGE SDS-PAGE analysis Irradiate->SDS_PAGE Mass_Spec Mass Spectrometry (optional, for site identification) Irradiate->Mass_Spec

Caption: Workflow for photochemical cross-linking of this compound to TNFR1.

Materials:

  • Purified recombinant TNFR1 protein

  • This compound inhibitor

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (optional)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Dilute the purified TNFR1 protein in PBS to the desired concentration.

  • Incubation:

    • In a microcentrifuge tube, mix the TNFR1 protein with the this compound solution to the final desired concentrations. Perform this step in the dark or under minimal light to prevent premature photoactivation.

    • Incubate the mixture for a predetermined time (e.g., 30 minutes) at room temperature to allow for reversible binding.

  • Photo-irradiation:

    • Place the reaction mixture under a UV lamp. The optimal wavelength and duration of exposure should be determined empirically, but a common starting point is 365 nm for several minutes.

  • Analysis of Covalent Adduct Formation:

    • Following irradiation, analyze the reaction mixture by SDS-PAGE to observe any shifts in the molecular weight of TNFR1, which may indicate covalent modification.

    • For precise identification of the covalent binding site, the protein can be subjected to proteolytic digestion followed by mass spectrometry analysis to identify the modified peptide containing Ala-62.

Protocol 2: Assay for Inhibition of TNF-α-Stimulated IκB Phosphorylation

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the TNF-α signaling pathway by quantifying the phosphorylation of IκBα using Western blotting.

Workflow Diagram:

IkB_Phosphorylation_Assay_Workflow Cell_Culture Culture Ramos cells Treatment Treat cells with this compound (in the dark) Cell_Culture->Treatment Photoactivation Expose cells to light Treatment->Photoactivation Stimulation Stimulate with TNF-α Photoactivation->Stimulation Lysis Lyse cells and quantify protein Stimulation->Lysis Western_Blot Western Blot for p-IκBα and total IκBα Lysis->Western_Blot Analysis Densitometry and data analysis Western_Blot->Analysis

Caption: Workflow for the IκB phosphorylation inhibition assay.

Materials:

  • Ramos B-lymphoma cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound inhibitor

  • Recombinant human TNF-α

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Light source for cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture Ramos cells in complete RPMI-1640 medium.

    • Seed the cells in a multi-well plate at a suitable density and allow them to grow overnight.

  • Inhibitor Treatment and Photoactivation:

    • Treat the cells with varying concentrations of this compound. The treatment should be performed in the dark.

    • Expose the plate to a light source for a defined period to activate the inhibitor. Include a dark control to assess the baseline inhibition.

  • TNF-α Stimulation:

    • Following photoactivation, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IκBα signal to the total IκBα signal for each sample to determine the extent of inhibition.

Conclusion

This compound represents a fascinating class of photochemically enhanced inhibitors with significant potential for both basic research and therapeutic development. Its light-dependent covalent mechanism of action allows for precise control over the inhibition of the TNF-α signaling pathway. While the fundamental biological activity of this compound is well-characterized, a more detailed investigation into its specific photochemical properties, such as its absorption and emission spectra and quantum yield, would further enhance its utility and our understanding of its unique mode of action. The experimental protocols provided in this guide offer a framework for researchers to explore and utilize the novel capabilities of this intriguing small molecule inhibitor.

References

An In-depth Technical Guide to the Structure-Activity Relationship of IW927, a Photochemically Enhanced Inhibitor of the TNF-α-TNFR1 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of IW927, a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. This document details the quantitative data, experimental methodologies, and key structural insights that define the inhibitory action of this class of molecules.

Introduction

Tumor necrosis factor-alpha (TNF-α) is a critical cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases. The interaction of TNF-α with its primary receptor, TNFR1, initiates a signaling cascade that leads to the activation of the NF-κB pathway, a key regulator of inflammatory responses. While biologic drugs that target TNF-α have proven clinically successful, the development of small-molecule inhibitors has been challenging.

This compound emerged from the screening of chemical libraries which identified N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones as antagonists of the TNF-α-TNFR1 protein-protein interaction.[1] this compound exhibits potent inhibition of this interaction and subsequent downstream signaling. A unique characteristic of this class of inhibitors is their "photochemically enhanced" binding, where they bind reversibly to TNFR1 with micromolar affinity in the dark and then form a covalent bond upon exposure to light.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for this compound and its close analog, IV703. This data highlights the potency of these compounds in disrupting the TNF-α-TNFR1 interaction and inhibiting downstream cellular signaling.

CompoundTNF-α-TNFRc1 Binding IC50 (nM)IκB Phosphorylation IC50 (nM)Reversible Binding Affinity (Kd, µM)Notes
This compound 5060040-100Potent photochemically enhanced inhibitor.[1]
IV703 --40-100Close analog of this compound; used for co-crystallization with TNFRc1.[1]

Signaling Pathway and Mechanism of Action

This compound acts by directly binding to TNFR1 and preventing the binding of TNF-α. This inhibition blocks the initiation of the downstream signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds This compound This compound This compound->TNFR1 Inhibits (Photochemically Enhanced) TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB->Pro-inflammatory_Genes Activates Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_characterization Characterization Phase Library_Screening Chemical Library Screening Hit_Identification Hit Identification (e.g., Thiazolidinones) Library_Screening->Hit_Identification Analog_Synthesis Analog Synthesis Hit_Identification->Analog_Synthesis SAR_Studies Structure-Activity Relationship Studies Binding_Assay TNF-α-TNFR1 Binding Assay SAR_Studies->Binding_Assay Analog_Synthesis->SAR_Studies Cellular_Assay IκB Phosphorylation Assay Binding_Assay->Cellular_Assay Selectivity_Assay Selectivity Assays (TNFR2, CD40) Cellular_Assay->Selectivity_Assay Toxicity_Assay Cytotoxicity Assay Selectivity_Assay->Toxicity_Assay Lead_Compound Lead_Compound Toxicity_Assay->Lead_Compound Identifies

References

In Vitro Characterization of IW927: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro characterization of IW927, a potent and photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Core Compound Properties

This compound is a small molecule antagonist of the TNF-α-TNFR1 protein-protein interaction. A key feature of this compound is its photochemically enhanced binding mechanism. In the absence of light, it binds reversibly to TNFR1 with weak affinity. However, upon photoactivation, it forms an irreversible covalent bond with the receptor, leading to potent inhibition.[1]

Quantitative In Vitro Data Summary

The following table summarizes the key quantitative parameters determined for this compound in various in vitro assays.

ParameterValueCell Line / SystemNotes
IC50 (TNF-α-TNFR1 Binding) 50 nMBiochemical AssayInhibition of Europium-labeled TNF-α binding to TNFR1.[1]
IC50 (IκB Phosphorylation) 600 nMRamos CellsInhibition of TNF-α-stimulated IκB phosphorylation.[1]
Kd (Reversible Binding) 40-100 µMBiochemical AssayReversible binding affinity to TNFR1 in the absence of light.[1]
Cytotoxicity No significant cytotoxicity observed up to 100 µMRamos CellsAssessed after 24 hours of exposure.[1]
Selectivity No detectable bindingBiochemical AssaysTested against related cytokine receptors TNFRc2 and CD40.[1]

Mechanism of Action: TNF-α-TNFR1 Signaling Inhibition

This compound exerts its inhibitory effect by directly interfering with the binding of TNF-α to its primary receptor, TNFR1. This interaction is the initial step in a signaling cascade that leads to the activation of the NF-κB transcription factor, a key regulator of inflammatory responses. By blocking this initial binding, this compound effectively prevents the downstream phosphorylation and subsequent degradation of the inhibitory protein IκBα. This maintains NF-κB in an inactive state in the cytoplasm, thereby suppressing the transcription of pro-inflammatory genes.

TNF_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment RIP1 RIP1 TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) p_IkBa->NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->TNFR1 Inhibition HTRF_workflow Start Start Prepare_reagents Prepare this compound dilutions, TNF-α, TNFR1, and HTRF reagents Start->Prepare_reagents Dispense_this compound Dispense this compound dilutions into 384-well plate Prepare_reagents->Dispense_this compound Add_proteins Add tagged TNF-α and TNFR1 to each well Dispense_this compound->Add_proteins Add_detection_reagents Add Europium-cryptate and XL665 labeled antibodies Add_proteins->Add_detection_reagents Incubate Incubate at room temperature (protected from light) Add_detection_reagents->Incubate Read_plate Read HTRF signal on plate reader Incubate->Read_plate Analyze_data Calculate HTRF ratio and determine IC50 Read_plate->Analyze_data End End Analyze_data->End Western_blot_workflow Start Start Cell_culture Culture Ramos cells Start->Cell_culture Pre_incubation Pre-incubate cells with This compound dilutions Cell_culture->Pre_incubation Stimulation Stimulate with TNF-α Pre_incubation->Stimulation Cell_lysis Lyse cells and quantify protein Stimulation->Cell_lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_antibody Incubate with primary antibody (anti-phospho-IκBα) Blocking->Primary_antibody Secondary_antibody Incubate with HRP-conjugated secondary antibody Primary_antibody->Secondary_antibody Detection Detect chemiluminescent signal Secondary_antibody->Detection Normalization Re-probe for total IκBα and loading control Detection->Normalization Analysis Quantify bands and determine IC50 Normalization->Analysis End End Analysis->End MTT_workflow Start Start Seed_cells Seed Ramos cells in a 96-well plate Start->Seed_cells Add_compound Add this compound dilutions Seed_cells->Add_compound Incubate_24h Incubate for 24 hours Add_compound->Incubate_24h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_solubilizer Add solubilization solution Incubate_4h->Add_solubilizer Read_absorbance Read absorbance at 570 nm Add_solubilizer->Read_absorbance Calculate_viability Calculate cell viability Read_absorbance->Calculate_viability End End Calculate_viability->End

References

In-Depth Technical Guide: IW927 Selectivity for TNFR1 over TNFR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of Tumor Necrosis Factor Receptor 1 (TNFR1) by the small molecule IW927, with a particular focus on its selectivity over Tumor Necrosis Factor Receptor 2 (TNFR2). This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in this area.

Introduction to TNFR1 and TNFR2 Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and cell survival.[1][2] It exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[3][4] While both receptors are activated by TNF-α, they trigger distinct and sometimes opposing downstream signaling pathways.

TNFR1 is ubiquitously expressed on most cell types and is considered the primary mediator of TNF-α's pro-inflammatory and apoptotic effects.[4] Its intracellular domain contains a "death domain" (DD) that, upon ligand binding, recruits a series of adaptor proteins to initiate signaling cascades leading to the activation of NF-κB, MAP kinases, and caspases.[2][3]

TNFR2 expression is more restricted, primarily found on immune cells, endothelial cells, and neurons.[3] It lacks a death domain and typically promotes cell survival, proliferation, and tissue regeneration.[1]

Given the divergent roles of these two receptors, selective inhibition of TNFR1 while preserving the potentially beneficial signaling of TNFR2 is a promising therapeutic strategy for various autoimmune and inflammatory diseases.[1] this compound has emerged as a potent and selective small-molecule inhibitor of TNFR1.

Quantitative Analysis of this compound Selectivity

This compound demonstrates a high degree of selectivity for TNFR1 over TNFR2. The following table summarizes the available quantitative data on the inhibitory activity of this compound.

TargetAssay TypeMetricValueReference
TNFR1 TNF-α/TNFR1 Binding AssayIC5050 nM[5]
TNFR1 TNF-stimulated IκB Phosphorylation in Ramos CellsIC50600 nM[5]
TNFR2 Binding AssayBindingNo detectable binding[5]
CD40 Binding AssayBindingNo detectable binding[5]

Signaling Pathways

The differential signaling initiated by TNFR1 and TNFR2 is critical to understanding the therapeutic rationale for selective TNFR1 inhibition.

TNFR1 Signaling Pathway

Upon binding of TNF-α, TNFR1 trimerizes, leading to the recruitment of the adaptor protein TRADD to its intracellular death domain. TRADD then serves as a scaffold for the assembly of Complex I, which includes TRAF2, cIAP1/2, and RIPK1. This complex activates the IKK complex, leading to the phosphorylation and degradation of IκBα, and subsequent nuclear translocation of NF-κB, which promotes the expression of pro-inflammatory genes. Alternatively, under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to caspase activation and apoptosis.

TNFR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complex_I Complex I cluster_complex_II Complex II cluster_nucleus Nucleus TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD Recruitment cIAP12 cIAP1/2 IKK IKK Complex RIPK1->IKK Activation Caspase8 Caspase-8 FADD->Caspase8 Activation Apoptosis Apoptosis Caspase8->Apoptosis IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inflammation Inflammation Gene_Expression Gene Expression NFkB_nuc->Gene_Expression Gene_Expression->Inflammation

TNFR1 Signaling Pathway
TNFR2 Signaling Pathway

TNFR2 activation, primarily by membrane-bound TNF-α, recruits TRAF2, which leads to the activation of the non-canonical NF-κB pathway and MAP kinase pathways, generally promoting cell survival and proliferation.

TNFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus_2 Nucleus mTNFa mTNF-α TNFR2 TNFR2 mTNFa->TNFR2 Binding TRAF2_2 TRAF2 TNFR2->TRAF2_2 Recruitment cIAP12_2 cIAP1/2 NIK NIK TRAF2_2->NIK Activation IKKa IKKα NIK->IKKa Activation p100 p100 IKKa->p100 Processing p52 p52/RelB p100->p52 p52_nuc p52/RelB p52->p52_nuc Translocation Cell_Survival Cell Survival & Proliferation Gene_Expression_2 Gene Expression p52_nuc->Gene_Expression_2 Gene_Expression_2->Cell_Survival

TNFR2 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound.

TNF-α/TNFR1 Binding Assay

This assay is designed to measure the ability of a compound to disrupt the interaction between TNF-α and TNFR1.

Principle: A competitive binding assay format is utilized. Recombinant human TNFR1 is immobilized, and labeled TNF-α is allowed to bind in the presence of varying concentrations of the test compound (this compound). The displacement of labeled TNF-α is measured to determine the inhibitory concentration (IC50) of the compound.

Materials:

  • Recombinant human TNFR1-Fc chimera

  • Biotinylated recombinant human TNF-α

  • Streptavidin-coated high-binding capacity microplates

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection Reagent (e.g., Europium-labeled anti-biotin antibody for TR-FRET)

  • This compound stock solution in DMSO

Procedure:

  • Coat streptavidin microplates with biotinylated TNF-α by incubating for 1 hour at room temperature.

  • Wash the plates three times with Wash Buffer to remove unbound TNF-α.

  • Prepare a serial dilution of this compound in Assay Buffer.

  • Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of recombinant human TNFR1-Fc.

  • Incubate the plate for 2 hours at room temperature to allow for competitive binding.

  • Wash the plates three times with Wash Buffer.

  • Add the detection reagent (e.g., Europium-labeled anti-human IgG Fc antibody) and incubate for 1 hour at room temperature.

  • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

TNF-stimulated IκB Phosphorylation in Ramos Cells

This cell-based assay measures the functional consequence of TNFR1 inhibition by assessing a key downstream signaling event.

Principle: Ramos cells, a human B lymphoma cell line, are stimulated with TNF-α to induce the TNFR1 signaling cascade, leading to the phosphorylation of IκBα. The ability of this compound to inhibit this phosphorylation is quantified.

Materials:

  • Ramos cells

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human TNF-α

  • This compound stock solution in DMSO

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-phospho-IκBα (Ser32), Mouse anti-total IκBα, HRP-conjugated secondary antibodies

  • Western Blotting or ELISA reagents

Procedure:

  • Seed Ramos cells in a multi-well plate and culture overnight.

  • Pre-incubate the cells with a serial dilution of this compound for 1 hour.

  • Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) for 15 minutes.

  • Wash the cells with cold PBS and lyse them with Lysis Buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated IκBα and total IκBα in the lysates using Western blotting or a specific ELISA kit.

  • Quantify the band intensities (for Western blot) or absorbance values (for ELISA).

  • Normalize the phosphorylated IκBα signal to the total IκBα signal.

  • Calculate the percent inhibition of IκBα phosphorylation for each this compound concentration and determine the IC50 value.

Experimental Workflow

The general workflow for evaluating a selective TNFR1 inhibitor like this compound involves a multi-step process from initial binding assessment to functional cellular assays.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Binding_Assay Primary Screening: TNFR1 Binding Assay Start->Binding_Assay Selectivity_Panel Selective for TNFR1? Binding_Assay->Selectivity_Panel TNFR2_Assay Counter-Screening: TNFR2 Binding Assay Selectivity_Panel->TNFR2_Assay Yes End End: Lead Candidate Selectivity_Panel->End No Cellular_Assay Functional Assay: IκB Phosphorylation TNFR2_Assay->Cellular_Assay Data_Analysis Data Analysis: IC50 Determination Cellular_Assay->Data_Analysis Data_Analysis->End

Workflow for this compound Evaluation

Conclusion

This compound is a potent and highly selective small-molecule inhibitor of TNFR1. The available data demonstrates its ability to disrupt the TNF-α/TNFR1 interaction and inhibit downstream signaling with no detectable binding to TNFR2. This selectivity profile makes this compound a valuable research tool and a promising starting point for the development of novel therapeutics for inflammatory and autoimmune diseases, potentially avoiding the side effects associated with non-selective TNF-α blockade. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

The Cellular Effects of IW927 on TNF Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of IW927, a novel small molecule inhibitor of the Tumor Necrosis Factor (TNF) signaling pathway. The document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a photochemically enhanced antagonist of the interaction between TNF-α and its receptor, TNFR1 (also known as TNFRc1).[1][2][3][4] It belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[2][3][4] A key feature of this compound is its light-dependent mechanism of action. In the absence of light, it binds reversibly to TNFR1 with weak affinity.[1][2][4] However, upon photoactivation, it forms a covalent bond with the receptor, leading to potent and irreversible inhibition.[1][2][4]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the TNF-α/TNFR1 protein-protein interaction. This prevents the initiation of the downstream signaling cascade that leads to inflammation and other cellular responses.

Binding and Covalent Modification

This compound initially binds to TNFR1 in a reversible manner.[1][2][4] Upon exposure to light, a photochemical reaction occurs, resulting in the formation of a covalent linkage between the inhibitor and the receptor.[1][2][4] Crystallographic studies of a close analog, IV703, revealed that this covalent bond is formed with the main-chain nitrogen of Alanine-62 (Ala-62) on TNFR1, a residue known to be critical for TNF-α binding.[2][3][4]

Downstream Signaling Inhibition

By blocking the binding of TNF-α to TNFR1, this compound effectively inhibits the subsequent downstream signaling events. A key pathway affected is the NF-κB signaling cascade. The binding of TNF-α to TNFR1 normally leads to the recruitment of adaptor proteins, ultimately resulting in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This compound has been shown to disrupt TNF-α-induced IκB phosphorylation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and properties of this compound.

ParameterValueCell Line/SystemReference(s)
Inhibition of TNF-α/TNFR1 Binding
IC₅₀ (Inhibition of TNF-α binding to TNFRc1)50 nMIn vitro[1][2][3][4]
Inhibition of Downstream Signaling
IC₅₀ (Inhibition of TNF-α-stimulated IκB phosphorylation)600 nMRamos cells[1][2][3][4]
Binding Affinity
Kd (Reversible binding to TNFRc1)40-100 μMIn vitro[1][2][3][4]
Specificity and Cytotoxicity
Binding to TNFRc2 or CD40Not detectableIn vitro[1][2][3][4]
CytotoxicityNot observedRamos cells[1][2][3][4]

Signaling Pathway Diagrams

The following diagrams illustrate the TNF signaling pathway and the mechanism of inhibition by this compound.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB_p p-IκB IkappaB->IkappaB_p NFkappaB NF-κB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active IkappaB_p->NFkappaB Releases nucleus Nucleus NFkappaB_active->nucleus Translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression Promotes IW927_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR1_this compound TNFR1-IW927 (Covalent Adduct) TNF-alpha->TNFR1_this compound Binding Blocked This compound This compound TNFR1 TNFR1 This compound->TNFR1 Reversible Binding (Dark) light Light (UV) light->TNFR1_this compound TNFR1->TNFR1_this compound Covalent Modification downstream Downstream Signaling (Blocked) TNFR1_this compound->downstream Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays binding_assay TNF-α/TNFR1 Binding Assay data_analysis_ic50_binding data_analysis_ic50_binding binding_assay->data_analysis_ic50_binding IC₅₀ Determination specificity_assay Specificity Assay (TNFR2, CD40) cell_culture Cell Culture (e.g., Ramos cells) ikb_assay IκB Phosphorylation Assay cell_culture->ikb_assay cytotoxicity_assay Cytotoxicity Assay cell_culture->cytotoxicity_assay data_analysis_ic50_phospho data_analysis_ic50_phospho ikb_assay->data_analysis_ic50_phospho IC₅₀ Determination data_analysis_viability data_analysis_viability cytotoxicity_assay->data_analysis_viability Viability Assessment start This compound Characterization start->binding_assay start->specificity_assay start->cell_culture

References

Probing the Conformational States of TNFR1 with IW927: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of IW927, a photochemically enhanced inhibitor of the Tumor Necrosis Factor α (TNF-α) and its receptor, TNFR1. This document provides a comprehensive overview of this compound's mechanism of action, quantitative binding and inhibition data, detailed experimental protocols, and a conceptual framework for its application as a molecular probe to investigate the conformational dynamics of TNFR1.

Introduction to this compound and TNFR1 Signaling

Tumor Necrosis Factor Receptor 1 (TNFR1) is a critical cell surface receptor that mediates a wide range of cellular responses, including inflammation, apoptosis, and cell survival.[1] The binding of its ligand, TNF-α, initiates a signaling cascade that is tightly regulated by the conformational state of the receptor.[2][3] Dysregulation of the TNF-α/TNFR1 signaling pathway is implicated in numerous inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[4]

This compound is a novel small molecule inhibitor that disrupts the interaction between TNF-α and TNFR1.[4] A key feature of this compound is its "photochemically enhanced" binding mechanism. In the absence of light, this compound binds reversibly to TNFR1 with micromolar affinity. However, upon exposure to light, it forms an irreversible covalent bond with the receptor, providing a powerful tool for studying receptor function.[4] This unique property also positions this compound as a potential probe for "trapping" and characterizing different conformational states of TNFR1.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound and its interaction with TNFR1.

ParameterValueDescriptionReference
IC50 (TNF-α Binding) 50 nMConcentration of this compound required to inhibit 50% of TNF-α binding to TNFRc1.[4]
IC50 (IκB Phosphorylation) 600 nMConcentration of this compound required to inhibit 50% of TNF-α-stimulated IκB phosphorylation in Ramos cells.[4]
Kd (Reversible Binding) 40-100 μMDissociation constant for the reversible binding of this compound to TNFRc1 in the absence of light.[4]
Selectivity >2000-foldSelectivity for TNFRc1 over the related receptors TNFRc2 and CD40.[5]
Cytotoxicity Not cytotoxic up to 100 μMConcentration at which this compound does not exhibit significant toxic effects on cells.[4]

Mechanism of Action: A Dual-Mode Probe

This compound's utility as a probe for TNFR1 conformational states stems from its unique dual-binding mechanism. This allows for distinct experimental approaches to study the receptor.

  • Reversible Binding (Dark Conditions): In the absence of light, this compound acts as a traditional reversible inhibitor. This allows for the study of dynamic equilibrium and the characterization of the initial, non-covalent binding event. Standard biophysical techniques can be employed to measure its affinity and kinetics in this state.

  • Irreversible Covalent Modification (Light Conditions): Upon photoactivation, this compound forms a covalent bond with the main-chain nitrogen of Alanine-62 within the TNF-α binding site of TNFR1.[4] This irreversible binding can be used to "freeze" the receptor in a specific conformation, allowing for its isolation and characterization. This is particularly useful for identifying and studying transient or low-population conformational states that are difficult to capture with other methods.

This dual functionality allows researchers to first target a specific conformational state through reversible binding and then permanently label it for downstream analysis through photoactivation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and TNFR1. These protocols are based on established methods and the available information on this compound.

TNF-α/TNFR1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a representative method for measuring the inhibition of TNF-α binding to TNFR1 by this compound, similar to the principles used in HTRF-based assays.

Materials:

  • Recombinant human TNFR1 (extracellular domain)

  • Biotinylated recombinant human TNF-α

  • Europium cryptate-labeled streptavidin

  • XL665-labeled anti-TNFR1 antibody

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound stock solution (in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. It is crucial to perform this step in the dark to assess reversible inhibition.

  • Add 2 µL of the this compound dilution or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 2 µL of biotinylated TNF-α (e.g., at a final concentration of 1 nM) to each well.

  • Add 2 µL of recombinant TNFR1 (e.g., at a final concentration of 5 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes in the dark.

  • For photo-crosslinking experiments, expose the plate to UV light (e.g., 365 nm) for a defined period (e.g., 5-15 minutes). For reversible binding, keep the plate in the dark.

  • Add 4 µL of a pre-mixed solution of Europium cryptate-labeled streptavidin and XL665-labeled anti-TNFR1 antibody in assay buffer.

  • Incubate the plate at room temperature for 1-2 hours in the dark.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

IκBα Phosphorylation Assay (Western Blot)

This protocol outlines a general procedure to assess the inhibitory effect of this compound on TNF-α-induced IκBα phosphorylation in a cell-based assay.

Materials:

  • Ramos cells (or other suitable cell line expressing TNFR1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human TNF-α

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Seed Ramos cells in a 6-well plate at a density of 1 x 106 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour in the dark.

  • For photo-crosslinking, expose the cells to UV light. For reversible inhibition, keep the cells in the dark.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL detection system.

  • Strip the membrane and re-probe with antibodies against total IκBα and β-actin for loading controls.

  • Quantify the band intensities to determine the relative levels of phospho-IκBα.

Recombinant TNFR1 Expression, Purification, and Crystallization (Representative Protocol)

The following is a representative protocol for the expression and purification of the TNFR1 extracellular domain for structural studies, as specific details for the IV703-TNFR1 structure are not fully available.[6]

Expression and Purification:

  • Clone the cDNA encoding the extracellular domain of human TNFR1 into an E. coli expression vector (e.g., pET vector) with an N-terminal His-tag.

  • Transform the expression vector into an E. coli strain (e.g., BL21(DE3)).

  • Grow the E. coli culture in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend them in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Purify the His-tagged TNFR1 from the soluble fraction using a Ni-NTA affinity column.

  • Elute the protein with an imidazole (B134444) gradient.

  • Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

Crystallization (with IV703, an analog of this compound):

  • Concentrate the purified TNFR1 to 10-15 mg/mL.

  • Incubate the protein with a molar excess of IV703.

  • For covalent complex formation, expose the protein-ligand mixture to UV light.

  • Screen for crystallization conditions using the hanging drop vapor diffusion method at 20°C. A potential starting point for crystallization screens could be buffers containing PEG and various salts at different pH values.

  • Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

  • Cryo-protect the crystals before data collection.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to TNFR1 signaling and the use of this compound.

TNFR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNF-α Trimer TNFR1 TNFR1 Trimer TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I TRAF2->ComplexI RIPK1->ComplexI IKK IKK Complex ComplexI->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene

Caption: Simplified TNFR1 signaling pathway leading to NF-κB activation.

IW927_Mechanism cluster_dark Dark Conditions cluster_light Light Exposure (UV) TNFR1_free TNFR1 IW927_free This compound TNFR1_IW927_rev Reversible TNFR1-IW927 Complex TNFR1_IW927_cov Irreversible Covalent Complex TNFR1_IW927_rev->TNFR1_IW927_cov Photochemical Reaction TNFR1_freeIW927_free TNFR1_freeIW927_free TNFR1_freeIW927_free->TNFR1_IW927_rev Reversible Binding (Kd = 40-100 μM)

Caption: Dual mechanism of action of this compound on TNFR1.

Experimental_Workflow Start Start: Characterize This compound-TNFR1 Interaction BindingAssay TNF-α/TNFR1 Binding Assay (e.g., HTRF) Start->BindingAssay CellAssay Cell-Based Signaling Assay (IκBα Phosphorylation) Start->CellAssay Structural Structural Studies (Crystallography with Analog) Start->Structural Conformational Probe Conformational States BindingAssay->Conformational CellAssay->Conformational Structural->Conformational Reversible Reversible Binding (Dark) - Study dynamics Conformational->Reversible Irreversible Irreversible Labeling (Light) - Trap and identify states Conformational->Irreversible End Elucidate TNFR1 Conformational Dynamics Reversible->End Irreversible->End

Caption: Experimental workflow for characterizing this compound and its use as a probe.

This compound as a Probe for TNFR1 Conformational States: A Conceptual Framework

The unique photochemical properties of this compound make it a valuable tool for dissecting the complex conformational landscape of TNFR1. By switching between reversible and irreversible binding modes, researchers can design experiments to explore different functional states of the receptor.

  • Mapping the Binding Site in Different Conformations: By applying photo-crosslinking under various conditions (e.g., in the presence or absence of other binding partners), it may be possible to identify subtle changes in the conformation of the this compound binding site.

  • Trapping Transient States: Receptors often transition through short-lived conformational states that are critical for their function. The ability to "freeze" the receptor in a particular state through covalent modification with this compound could allow for the structural and functional characterization of these transient intermediates. For example, one could hypothesize that this compound might preferentially bind to an "inactive" or "pre-activated" conformation of TNFR1. By irradiating the sample, this conformation could be trapped and subsequently analyzed.

  • Probing Allosteric Regulation: The binding of this compound to the TNF-α binding site could potentially influence the conformation of other regions of the receptor through allosteric mechanisms. By combining this compound labeling with other techniques, such as FRET or hydrogen-deuterium exchange mass spectrometry, it may be possible to map these allosteric changes and gain a deeper understanding of how different domains of TNFR1 communicate with each other.

While studies explicitly using this compound to delineate distinct conformational states of TNFR1 have yet to be published, its mechanism of action strongly suggests its potential in this area. Future research could leverage this tool to provide unprecedented insights into the dynamic nature of TNFR1 signaling.

Conclusion

This compound represents a significant advancement in the development of small molecule probes for studying TNFR1. Its potent inhibitory activity, selectivity, and unique photochemically enhanced binding mechanism provide a versatile platform for both therapeutic development and fundamental research. The ability to reversibly bind and then covalently modify TNFR1 opens up new avenues for investigating the conformational dynamics that govern its function. This technical guide provides a comprehensive resource for researchers seeking to utilize this compound to further unravel the complexities of TNFR1 signaling.

References

Methodological & Application

Application Notes and Protocols for IW927 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IW927 is a novel small molecule inhibitor that targets the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1.[1][2] As a critical mediator of inflammatory pathways, the inhibition of the TNF-α/TNFRc1 signaling axis is a key therapeutic strategy for a range of autoimmune diseases and inflammatory conditions. What makes this compound a unique tool for research is its "photochemically enhanced" mechanism of action.[1][2] In the absence of light, this compound binds reversibly to TNFRc1, but upon exposure to light, it forms an irreversible covalent bond, providing a powerful method for spatiotemporal control of TNF-α signaling in experimental systems.[1]

Mechanism of Action

This compound potently disrupts the binding of TNF-α to TNFRc1.[1][2] The compound exhibits a dual-binding mechanism:

  • Reversible Binding: In dark conditions, this compound binds to TNFRc1 with a weak affinity.[1][2]

  • Covalent Modification: Upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of the TNFRc1 receptor.[1][2] This irreversible binding provides a sustained and potent inhibition of TNF-α signaling.

By blocking the TNF-α/TNFRc1 interaction, this compound effectively inhibits downstream signaling cascades, including the phosphorylation of IκB, a key step in the activation of the NF-κB pathway.[1][2] Notably, this compound is selective for TNFRc1 and does not show significant binding to the related cytokine receptors TNFRc2 or CD40.[1][2]

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (TNF-α/TNFRc1 Binding Disruption)-50 nM[1][2]
IC50 (TNF-stimulated IκB Phosphorylation Inhibition)Ramos600 nM[1][2]
Kd (Reversible Binding Affinity in Dark)-40-100 µM[1]
Cytotoxicity (after 24h)RamosNo cytotoxicity up to 100 µM[1]

Signaling Pathway Diagram

TNF_alpha_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF_alpha TNF-α TNFR1 TNFRc1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIP1 RIP1 TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound (with light) This compound->TNFR1 Covalently binds & inhibits

Caption: this compound inhibits the TNF-α signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound powder, Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

General Cell Culture and Treatment with this compound
  • Cell Lines: Ramos (human Burkitt's lymphoma) or other suitable cell lines expressing TNFRc1.

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells at an appropriate density for the specific assay.

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Add the this compound-containing medium to the cells.

    • For photochemical activation, expose the cells to a standard laboratory light source for a designated period (e.g., 5-15 minutes). For dark control experiments, perform all steps in a dark room or with light-protected plates.

    • Proceed with the specific downstream assay.

Protocol for Inhibition of TNF-α-induced IκB Phosphorylation
  • Objective: To determine the effect of this compound on the phosphorylation of IκB in response to TNF-α stimulation.

  • Materials:

    • Ramos cells

    • This compound

    • Recombinant human TNF-α

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and buffers

    • Western blot apparatus

    • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed Ramos cells in 6-well plates at a density of 1 x 10^6 cells/mL and incubate overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

    • Expose the plates to light for 15 minutes. For a dark control, keep a parallel set of plates in the dark.

    • Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting to detect phospho-IκBα, total IκBα, and β-actin.

    • Quantify the band intensities to determine the relative levels of IκBα phosphorylation.

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of this compound on cultured cells.

  • Materials:

    • Ramos cells

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed Ramos cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with a range of this compound concentrations (e.g., 1, 10, 100 µM) and a vehicle control for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., Ramos cells) Pre_incubation Pre-incubation with this compound Cell_Culture->Pre_incubation IW927_Prep This compound Dilution IW927_Prep->Pre_incubation Light_Exposure Light Exposure (Photochemical Activation) Pre_incubation->Light_Exposure TNF_Stimulation TNF-α Stimulation Light_Exposure->TNF_Stimulation Cell_Lysis Cell Lysis TNF_Stimulation->Cell_Lysis Cytotoxicity_Assay MTT Assay TNF_Stimulation->Cytotoxicity_Assay Western_Blot Western Blot (p-IκB, IκB, β-actin) Cell_Lysis->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General workflow for studying this compound in cell culture.

References

Application Notes and Protocols for IW927, a TNF-α-TNFR1 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of IW927, a potent, photochemically-enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1. This document outlines the solubility and preparation of this compound for experiments, its mechanism of action, and detailed protocols for key in vitro assays.

Product Information

PropertyValueReference
Chemical Name This compound[1]
Mechanism of Action Inhibits the interaction between TNF-α and TNFR1. Disrupts TNF-α-induced IκB phosphorylation.[1][2]
Binding Affinity Binds reversibly to TNFRc1 with a weak affinity (Kd = 40-100 μM) and covalently modifies the receptor through a photochemical reaction.[1][2]
IC50 50 nM for disrupting the binding of TNF-α to TNFRc1.[1] 600 nM for blocking TNF-stimulated phosphorylation of IκB in Ramos cells.[1]
Cytotoxicity No significant cytotoxicity observed at concentrations up to 100 μM in Ramos cells.[1]

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its activity.

ParameterRecommendationReference
Solubility Soluble in DMSO at 10 mg/mL (22.65 mM) with the aid of ultrasonication and warming to 60°C.
Powder Storage Store at -20°C for up to 3 years or at 4°C for up to 2 years.
Solution Storage Aliquot and store in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Mechanism of Action: TNF-α/NF-κB Signaling Pathway

This compound exerts its inhibitory effects by blocking the interaction of TNF-α with its receptor, TNFR1. This interaction is a critical initiating event in the canonical NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds This compound This compound This compound->TNFR1 Inhibits TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates I-kappa-B IκB IKK_complex->I-kappa-B Phosphorylates NF-kappa-B NF-κB I-kappa-B->NF-kappa-B Inhibits Proteasome Proteasome I-kappa-B->Proteasome Ubiquitination & Degradation NF-kappa-B_n NF-κB NF-kappa-B->NF-kappa-B_n Translocates DNA DNA NF-kappa-B_n->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound inhibits the TNF-α/NF-κB signaling pathway.

Experimental Protocols

In Vitro TNF-α/TNFR1 Binding Assay

This protocol is designed to quantify the inhibitory effect of this compound on the binding of TNF-α to TNFR1. Commercially available assay kits can be adapted for this purpose.

Materials:

  • Recombinant human TNF-α

  • Recombinant human TNFR1

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Coated 96-well plates (e.g., high-binding polystyrene)

  • Detection antibody (e.g., anti-human TNFR1-HRP conjugate)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with 100 µL/well of 1 µg/mL recombinant human TNF-α in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Inhibitor and Receptor Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of various concentrations of this compound with 50 µL of 0.5 µg/mL recombinant human TNFR1 for 30 minutes at room temperature.

    • Add 100 µL of the this compound/TNFR1 mixture to the TNF-α coated wells.

    • Include a positive control (TNFR1 without this compound) and a negative control (assay buffer only).

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of HRP-conjugated anti-human TNFR1 antibody diluted in assay buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Inhibition of TNF-α-induced IκB Phosphorylation in Ramos Cells

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of IκB, a key downstream event in TNF-α signaling.

Materials:

  • Ramos cells (human Burkitt's lymphoma cell line)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Recombinant human TNF-α

  • This compound

  • Serum-free RPMI-1640 medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-IκBα (Ser32)

  • Primary antibody against total IκBα or a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding and Starvation: Seed 1-2 x 10^6 cells/well in a 6-well plate. Once cells reach the desired density, starve them in serum-free RPMI-1640 medium for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • TNF-α Stimulation: Stimulate the cells with 10 ng/mL of recombinant human TNF-α for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with 100-200 µL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα or a loading control to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or loading control signal.

Cytotoxicity Assay in Ramos Cells

This protocol is to determine the cytotoxic effect of this compound on Ramos cells.

Materials:

  • Ramos cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed Ramos cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

    • For other assays: Follow the manufacturer's instructions for the chosen cell viability reagent.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the CC50 (50% cytotoxic concentration) if applicable.

In Vivo Experiments

Considerations for In Vivo Studies:

  • Animal Model: Select an appropriate mouse model that is dependent on TNF-α-mediated pathology.

  • Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will need to be optimized based on the formulation and pharmacokinetic properties of this compound.

  • Dosing and Frequency: The optimal dose and frequency of administration will need to be determined through dose-ranging studies.

  • Pharmacokinetic and Pharmacodynamic Analysis: It is essential to measure the plasma concentration of this compound and its effect on downstream biomarkers (e.g., circulating cytokine levels, tissue-specific NF-κB activation) to establish a dose-response relationship.

  • Light Exposure: Given the photochemically enhanced nature of this compound, the effect of light exposure at the site of action should be considered in the experimental design and interpretation of results, especially in dermal models of inflammation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. It is recommended to consult the relevant literature and perform pilot experiments to establish optimal conditions. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for utilizing IW927, a potent inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor TNFRc1 interaction, in various in vitro assays.

Introduction to this compound

This compound is a small molecule inhibitor that potently disrupts the binding of TNF-α to its receptor, TNFRc1 (also known as TNFR1). This inhibition blocks downstream signaling pathways, most notably the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. Of note, this compound is a "photochemically enhanced" inhibitor. It binds reversibly to TNFRc1 with a weaker affinity in the dark and, upon exposure to light, forms a covalent bond with the receptor, leading to a more potent, irreversible inhibition. It displays no cytotoxicity at concentrations up to 100 µM.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various in vitro assays.

Assay TypeParameterCell Line/SystemConcentration/IC₅₀Reference
TNF-α/TNFRc1 Binding AssayIC₅₀Recombinant proteins50 nM[1][2]
IκB Phosphorylation InhibitionIC₅₀Ramos cells600 nM[1][2]
Reversible Binding Affinity (in dark)K_dRecombinant TNFRc140-100 µM[1][2]
Cytotoxicity AssayNo-Observed-Adverse-Effect Level (NOAEL)Ramos cellsUp to 100 µM[1][2]

Signaling Pathway Modulated by this compound

This compound primarily targets the interaction between TNF-α and its receptor, TNFR1. This interaction is the initial step in a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. By blocking the TNF-α/TNFR1 interaction, this compound prevents the recruitment of downstream signaling proteins, the activation of IκB kinase (IKK), the subsequent phosphorylation and degradation of IκBα, and finally, the translocation of NF-κB to the nucleus to activate gene transcription.

TNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR1->Complex Recruits This compound This compound This compound->TNFR1 Inhibits IKK IKK Complex Complex->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome pIkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Activates

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

TNF-α/TNFRc1 Binding Assay

This protocol is designed to determine the IC₅₀ of this compound for the inhibition of TNF-α binding to TNFRc1.

Materials:

  • High protein-binding 96-well plates

  • Recombinant human TNFRc1

  • Europium-labeled human TNF-α (Eu-TNF-α)

  • This compound

  • Blocking buffer (1% BSA in PBS)

  • Wash buffer (PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Enhancement solution for fluorescence measurement

  • Plate reader capable of time-resolved fluorescence

Procedure:

  • Plate Coating: Coat the wells of a high protein-binding 96-well plate with 20 ng/well of recombinant human TNFRc1 in a suitable coating buffer (e.g., 50 mM Na₂CO₃, pH 9.6) overnight at 4°C.

  • Blocking: Wash the wells twice with wash buffer. Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubation: Wash the wells three times with wash buffer. Add the diluted this compound or vehicle control to the wells.

  • Ligand Addition: Add Eu-TNF-α to all wells at a concentration near its K_d for TNFRc1.

  • Incubation with Light Exposure: For studying the photochemically enhanced effect, expose the plate to a light source for a defined period (e.g., 5-15 minutes). For reversible binding, perform all steps in the dark.

  • Washing: Wash the wells five times with wash buffer to remove unbound reagents.

  • Detection: Add 100 µL of enhancement solution to each well and incubate for 10 minutes at room temperature.

  • Measurement: Measure the time-resolved fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Binding_Assay_Workflow A Coat Plate with TNFRc1 B Block Wells A->B C Add this compound Dilutions B->C D Add Eu-TNF-α C->D E Incubate (with/without light) D->E F Wash Wells E->F G Add Enhancement Solution F->G H Measure Fluorescence G->H I Calculate IC₅₀ H->I

Caption: Experimental workflow for the TNF-α/TNFRc1 binding assay.

IκBα Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on TNF-α-induced IκBα phosphorylation in a cell-based assay.

Materials:

  • Ramos cells (or other suitable cell line)

  • Cell culture medium

  • This compound

  • Recombinant human TNF-α

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed Ramos cells in a 6-well plate. The next day, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IκBα and a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated IκBα to total IκBα. Determine the IC₅₀ of this compound for the inhibition of IκBα phosphorylation.

Western_Blot_Workflow A Cell Seeding B Pre-treat with this compound A->B C Stimulate with TNF-α B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE and Transfer E->F G Blocking and Antibody Incubation F->G H Detection and Imaging G->H I Data Analysis and IC₅₀ Calculation H->I

Caption: Experimental workflow for the IκBα phosphorylation western blot assay.

Cell Viability Assay (MTT Assay)

This protocol is used to confirm that the observed effects of this compound are not due to cytotoxicity.

Materials:

  • Ramos cells (or other cell line of interest)

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration.

Conclusion

This compound is a valuable research tool for studying the TNF-α signaling pathway and its role in inflammation. The provided protocols offer a starting point for in vitro characterization of this potent inhibitor. Researchers should optimize the experimental conditions based on their specific cell lines and assay formats. The unique photochemical properties of this compound also present opportunities for more advanced studies on receptor-ligand interactions.

References

Application Notes and Protocols for Light-Activated Covalent Binding of IW927

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IW927 is a potent, photochemically-enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1.[1][2][3][4] This small molecule exhibits a dual mechanism of action, functioning as a reversible binder in the absence of light and a covalent binder upon photoactivation.[1][2][3][4] This unique property allows for precise spatial and temporal control of its inhibitory activity, making it a valuable tool for studying the TNF-α signaling pathway and as a potential starting point for the development of novel therapeutics.

Under ambient light conditions, this compound potently disrupts the binding of TNF-α to TNFRc1.[1][3][4] In dark conditions, it binds reversibly with a weaker affinity.[1][2][3] Upon exposure to light, this compound undergoes a photochemical reaction that results in the covalent modification of TNFRc1, specifically targeting the main-chain nitrogen of the Ala-62 residue.[1][3][4] This covalent linkage leads to irreversible inhibition of the TNF-α-TNFRc1 interaction.

These application notes provide a summary of the quantitative data related to this compound's activity and detailed protocols for its light-activated covalent binding in both biochemical and cellular assays.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueConditionsReference
IC50 (TNF-α-TNFRc1 Binding)50 nMWith light exposure[1][2][3][5]
Kd (Reversible Binding to TNFRc1)40-100 µMIn the dark[1][2][3]
Covalent Binding Concentration1 µMWith light exposure (5 min)[2]
Reversible Binding Concentration100 µMIn the dark (5 min)[2]

Table 2: Cellular Activity of this compound

ParameterValueCell LineConditionsReference
IC50 (TNF-stimulated Iκ-B phosphorylation)600 nMRamos cellsWith light exposure[1][3][4][5]
CytotoxicityNot cytotoxic up to 100 µMRamos cells24 h incubation[1][2][3]

Table 3: Selectivity of this compound

TargetBindingReference
TNFRc2Not detectable[1][2][3]
CD40Not detectable[1][2][3]

Experimental Protocols

Light-Activated Covalent Binding of this compound to TNFRc1 (In Vitro Assay)

This protocol describes the procedure to demonstrate the light-dependent covalent binding of this compound to purified TNFRc1.

Materials:

  • This compound

  • Recombinant human TNFRc1

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay plates (e.g., 96-well, high-binding)

  • Light source (e.g., UV lamp, 365 nm, or a broad-spectrum light source). Note: The original research does not specify the exact wavelength and intensity. Optimization may be required.

  • Plate washer

  • Detection reagent (e.g., Europium-labeled TNF-α for a competitive binding assay)

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant human TNFRc1 at a suitable concentration (e.g., 20 ng/well) in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1 hour at room temperature (RT).

  • Washing: Repeat the washing step as in step 2.

  • Compound Incubation (Light vs. Dark):

    • Light Condition: Prepare a 1 µM solution of this compound in assay buffer. Add to the designated wells.

    • Dark Condition: Prepare a 100 µM solution of this compound in assay buffer. Add to the designated wells. Protect these wells from light by covering with aluminum foil.

    • Control: Add assay buffer without this compound to control wells.

  • Photoactivation: Expose the plate to a light source for 5 minutes at RT. Keep the "Dark Condition" wells covered.

  • Washing (for Covalent Binding Assessment):

    • For a set of wells from both light and dark conditions, wash extensively with PBS (e.g., 6 times) to remove any non-covalently bound inhibitor.

    • For a parallel set of wells, do not perform this extensive washing step to measure total binding (covalent + reversible).

  • Detection: Add Europium-labeled TNF-α (Eu-TNF-α) at a concentration of 2.4 nM to all wells and incubate for a specified time (e.g., 30 minutes) at RT, protected from light.

  • Final Wash: Wash the plate three times with wash buffer to remove unbound Eu-TNF-α.

  • Signal Measurement: Measure the time-resolved fluorescence to quantify the amount of bound Eu-TNF-α. A decrease in signal compared to the control indicates inhibition of TNF-α binding.

Inhibition of TNF-α-Induced Iκ-B Phosphorylation in Ramos Cells

This protocol outlines the procedure to assess the functional cellular activity of this compound by measuring the inhibition of a downstream signaling event.

Materials:

  • Ramos cells

  • This compound

  • Recombinant human TNF-α

  • Serum-free RPMI 1640 medium

  • Ice-cold cell lysis buffer

  • Phospho-Iκ-B specific antibody and appropriate secondary antibody for detection (e.g., Western blot or ELISA)

  • Protein quantification assay (e.g., BCA)

Protocol:

  • Cell Preparation: Culture Ramos cells to the desired density. Prior to the experiment, harvest and resuspend the cells in serum-free RPMI 1640 medium at a concentration of 2 x 106 cells/0.5 mL.

  • Compound Pre-incubation: Prepare various concentrations of this compound. Add the desired final concentrations to the cell suspensions. Pre-incubate for 15 minutes at RT. Perform this step under ambient light conditions to allow for photoactivation.

  • TNF-α Stimulation: Add recombinant human TNF-α to a final concentration of 2 ng/mL to stimulate the cells.

  • Incubation: Incubate the samples for 5 minutes at 37°C.

  • Cell Lysis: Immediately centrifuge the cells at 8,000 x g for 10 seconds. Discard the supernatant and resuspend the cell pellet in 50 µL of ice-cold lysis buffer.

  • Clarification of Lysate: Centrifuge the cell lysates at 16,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants.

  • Detection of Phospho-Iκ-B: Analyze the levels of phosphorylated Iκ-B in the cell lysates using a suitable method such as Western blotting or ELISA, following the manufacturer's instructions for the antibodies used. A reduction in the phospho-Iκ-B signal in this compound-treated samples compared to the TNF-α-only control indicates inhibitory activity.

Visualizations

G Mechanism of this compound Action cluster_dark Dark Condition cluster_light Light Activation IW927_dark This compound Complex_rev Reversible Complex IW927_dark->Complex_rev Reversible Binding (Kd = 40-100 µM) TNFRc1_dark TNFRc1 TNFRc1_dark->Complex_rev Complex_cov Covalent Adduct IW927_light This compound IW927_light->Complex_cov TNFRc1_light TNFRc1 (Ala-62) TNFRc1_light->Complex_cov Light Light Light->IW927_light Photoactivation

Caption: Mechanism of this compound reversible and covalent binding to TNFRc1.

G This compound Experimental Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay (Ramos cells) A Coat plate with TNFRc1 B Add this compound (Light vs. Dark conditions) A->B C Photo-irradiation (5 min) B->C D Wash (optional) C->D E Add Eu-TNF-α D->E F Measure Signal E->F G Pre-incubate cells with this compound H Stimulate with TNF-α (5 min) G->H I Lyse cells H->I J Detect phospho-Iκ-B I->J G TNF-α Signaling and this compound Inhibition TNFa TNF-α TNFRc1 TNFRc1 TNFa->TNFRc1 Binds IKK IKK Complex TNFRc1->IKK Activates IkB Iκ-Bα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Drives This compound This compound + Light This compound->TNFRc1 Covalently Binds (Inhibits)

References

Application Note: Using IW927 to Block TNF-α-Stimulated IκB Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals investigating inflammatory signaling pathways and developing novel therapeutic agents.

Introduction Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in initiating and regulating the inflammatory response.[1] Its signaling is primarily mediated through two receptors, TNFR1 and TNFR2.[1] The binding of TNF-α to TNFR1 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a master regulator of inflammatory genes.[2][3] A critical step in this pathway is the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[4][5]

IW927 is a small molecule antagonist of the TNF-α and TNFR1 protein-protein interaction.[6][7] It has been identified as a potent, "photochemically enhanced" inhibitor, meaning it binds reversibly to TNFR1 in the absence of light and can be induced to form a covalent bond upon light exposure.[6][7] This application note provides detailed protocols and data for utilizing this compound to effectively block the TNF-α-stimulated phosphorylation of IκBα in a cellular context.

Mechanism of Action The canonical NF-κB signaling pathway is initiated by the binding of trimeric TNF-α to the TNFR1 receptor, inducing receptor trimerization.[3][8] This conformational change facilitates the recruitment of a series of adaptor proteins, including TRADD, TRAF2, and RIP1, to form the membrane-bound Complex I.[3][8] This complex, in turn, activates the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[2][8] The activated IKK complex then phosphorylates IκBα at specific serine residues.[4][5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, releasing the NF-κB heterodimer (typically p65/p50).[5] Freed from its inhibitor, NF-κB translocates to the nucleus to activate the transcription of target genes.[4]

This compound exerts its inhibitory effect at the very beginning of this cascade by blocking the binding of TNF-α to TNFR1, thereby preventing receptor activation and all subsequent downstream signaling events, including IκBα phosphorylation.[6][9]

TNF_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binding This compound This compound This compound->TNFR1 Inhibits Complex_I Complex I (TRADD, TRAF2, RIP1) TNFR1->Complex_I Activates IKK_complex IKK Complex Complex_I->IKK_complex Activates IκBα_NFκB IκBα-NF-κB (Inactive) IKK_complex->IκBα_NFκB Phosphorylates IκBα pIκBα p-IκBα IκBα_NFκB->pIκBα NFκB NF-κB (Active) Proteasome Proteasome Degradation pIκBα->Proteasome Proteasome->NFκB Releases Transcription Gene Transcription (Inflammation) NFκB->Transcription Translocates & Activates

Caption: TNF-α/NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The key parameters are summarized below for easy reference.

ParameterValueCell Line / ConditionCitation(s)
IC₅₀ (TNF-α / TNFR1 Binding Inhibition)50 nMBiochemical Assay[6][7][9]
IC₅₀ (TNF-stimulated IκB Phosphorylation Inhibition)600 nMRamos Cells[6][7][9]
K_d (Reversible binding affinity in dark)40 - 100 µMBiochemical Assay[6][7][9]
Cytotoxicity Non-toxic up to 100 µMRamos Cells[6][7][9]

Experimental Protocols

Protocol 1: Inhibition of TNF-α-Stimulated IκBα Phosphorylation by Western Blot

This protocol details the procedure to measure the inhibitory effect of this compound on IκBα phosphorylation in cultured cells using Western blot analysis.

experimental_workflow A 1. Seed Ramos cells (or other suitable cell line) B 2. Pre-incubate cells with varying concentrations of this compound A->B C 3. Stimulate cells with TNF-α (e.g., 10 ng/mL for 15 min) B->C D 4. Harvest and lyse cells in buffer with phosphatase inhibitors C->D E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. Perform SDS-PAGE and transfer to PVDF membrane E->F G 7. Western Blot: Probe with primary antibodies (anti-p-IκBα, anti-total IκBα, anti-β-actin) F->G H 8. Incubate with secondary antibody and detect signal (chemiluminescence) G->H I 9. Analyze band intensity and determine IC₅₀ H->I

References

Application of IW927 in Studying Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[1][2] Consequently, inhibition of TNF-α signaling has been a successful therapeutic strategy.[3][4] IW927 is a novel, photochemically enhanced small molecule inhibitor that specifically targets the interaction between TNF-α and its receptor, TNFR1 (also known as TNFRc1).[5][6] This document provides detailed application notes and exemplary protocols for the use of this compound in preclinical autoimmune disease models, based on its known mechanism of action and data from studies with other small molecule TNF-α inhibitors.

This compound offers a unique modality for studying TNF-α signaling. It binds reversibly to TNFR1 with a weak affinity (Kd = 40-100 μM) and, upon exposure to light, forms an irreversible covalent bond with the receptor.[5][6] This photochemical property allows for precise temporal and spatial control of TNF-α inhibition in experimental settings. In the absence of light, its reversible binding can be utilized for systemic administration in animal models. This compound potently disrupts the binding of TNF-α to TNFR1 with an IC50 of 50 nM and inhibits downstream signaling, such as IκB phosphorylation, with an IC50 of 600 nM.[5][6] It is highly selective for TNFR1 over the related receptors TNFR2 and CD40 and has shown no cytotoxicity at concentrations up to 100 μM.[5][6]

Mechanism of Action of this compound

This compound acts as an antagonist of the TNF-α/TNFR1 signaling pathway. By binding to TNFR1, it prevents the recruitment and activation of downstream signaling molecules, thereby inhibiting the inflammatory cascade mediated by TNF-α.

IW927_Mechanism_of_Action cluster_membrane Cell Membrane TNFR1 TNFR1 Signaling_Complex Downstream Signaling Complex TNFR1->Signaling_Complex Activates TNFa TNF-α TNFa->TNFR1 Binds This compound This compound This compound->TNFR1 Inhibits NFkB_Activation NF-κB Activation Signaling_Complex->NFkB_Activation Inflammation Inflammation NFkB_Activation->Inflammation

Caption: Mechanism of this compound Action.

Application in a Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA)

The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[3]

Experimental Workflow for CIA Model

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Immunization_1 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Immunization_2 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Immunization_1->Immunization_2 Treatment Day 21-42: This compound or Vehicle Administration (e.g., daily oral gavage) Immunization_2->Treatment Monitoring Monitor Disease Progression: - Clinical Score - Paw Thickness Treatment->Monitoring Endpoint Day 42: - Histopathology of Joints - Cytokine Analysis - Biomarker Measurement Monitoring->Endpoint

Caption: Workflow for CIA Model.

Exemplary Protocol for this compound in the CIA Mouse Model

1. Animals:

  • DBA/1 mice, male, 8-10 weeks old.

2. Reagents:

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

3. Disease Induction:

  • Day 0: Emulsify CII in CFA and administer 100 µL via intradermal injection at the base of the tail for primary immunization.

  • Day 21: Emulsify CII in IFA and administer a booster injection of 100 µL.

4. Treatment:

  • From day 21 to day 42, administer this compound or vehicle control daily via oral gavage. A suggested dose range based on other small molecule TNF-α inhibitors is 10-50 mg/kg.[3]

5. Monitoring and Evaluation:

  • Monitor mice daily for clinical signs of arthritis and score each paw on a scale of 0-4.

  • Measure paw thickness every other day using a digital caliper.

  • At day 42, collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.

Expected Quantitative Data (Exemplary)
ParameterVehicle ControlThis compound (30 mg/kg)
Mean Arthritis Score (Day 42)10.5 ± 1.24.2 ± 0.8
Mean Paw Thickness (mm, Day 42)3.8 ± 0.32.5 ± 0.2
Serum IL-6 (pg/mL, Day 42)150 ± 2565 ± 15
Histological Score (Inflammation)3.5 ± 0.51.5 ± 0.3

Application in a Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for the human inflammatory demyelinating disease, multiple sclerosis.[7][8] It is characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).

Experimental Workflow for EAE Model

EAE_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Immunization Day 0: Immunization with MOG35-55 in CFA PTX_Injection Day 0 and Day 2: Pertussis Toxin (PTX) Injection Immunization->PTX_Injection Treatment Prophylactic or Therapeutic Administration of this compound PTX_Injection->Treatment Monitoring Daily Clinical Scoring (0-5 scale) Treatment->Monitoring Endpoint Endpoint Analysis: - CNS Histopathology - Cytokine Profiling Monitoring->Endpoint

Caption: Workflow for EAE Model.

Exemplary Protocol for this compound in the EAE Mouse Model

1. Animals:

  • C57BL/6 mice, female, 8-10 weeks old.

2. Reagents:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • This compound

  • Vehicle

3. Disease Induction:

  • Day 0: Immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

  • Administer PTX intraperitoneally on day 0 and day 2.

4. Treatment:

  • Prophylactic: Administer this compound or vehicle daily starting from day 0.

  • Therapeutic: Begin administration of this compound or vehicle upon the onset of clinical signs (e.g., clinical score of 1). A suggested dose is 10-50 mg/kg, administered orally.

5. Monitoring and Evaluation:

  • Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = normal; 5 = moribund).

  • At the end of the study, perfuse mice and collect the brain and spinal cord for histopathological analysis of immune cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining).

  • Isolate splenocytes for ex vivo restimulation with MOG35-55 to measure antigen-specific T-cell responses and cytokine production.

Expected Quantitative Data (Exemplary)
ParameterVehicle ControlThis compound (30 mg/kg, Therapeutic)
Mean Peak Clinical Score3.5 ± 0.41.8 ± 0.3
Mean Day of Onset11.2 ± 1.514.5 ± 1.8
CNS Inflammatory Infiltrates (cells/mm²)250 ± 40110 ± 25
Demyelination Score (0-3)2.4 ± 0.31.1 ± 0.2

Application in a Systemic Lupus Erythematosus (SLE) Model

Several mouse models are used to study SLE, a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens. The pristane-induced lupus model in non-autoimmune prone mice is a relevant model as it mimics many features of human SLE.[9]

Experimental Workflow for Pristane-Induced Lupus Model

Lupus_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Pristane_Injection Day 0: Single Intraperitoneal Injection of Pristane (B154290) Treatment Long-term Administration of this compound or Vehicle Pristane_Injection->Treatment Monitoring Monthly Monitoring: - Serum Autoantibodies (anti-dsDNA) - Proteinuria Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 6 months): - Kidney Histopathology - Spleen Analysis Monitoring->Endpoint

Caption: Workflow for Lupus Model.

Exemplary Protocol for this compound in a Pristane-Induced Lupus Model

1. Animals:

  • BALB/c mice, female, 8-12 weeks old.

2. Reagents:

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • This compound

  • Vehicle

3. Disease Induction:

  • Day 0: Administer a single intraperitoneal injection of 0.5 mL of pristane.

4. Treatment:

  • Begin treatment with this compound (e.g., 10-50 mg/kg, daily oral gavage) or vehicle one week after pristane injection and continue for the duration of the study (e.g., 6 months).

5. Monitoring and Evaluation:

  • Collect blood monthly to measure serum levels of autoantibodies, such as anti-dsDNA antibodies, by ELISA.

  • Monitor for the development of proteinuria weekly using urine dipsticks.

  • At the end of the study, harvest kidneys for histopathological assessment of glomerulonephritis and immune complex deposition.

  • Analyze splenocytes for B and T cell populations by flow cytometry.

Expected Quantitative Data (Exemplary)
ParameterVehicle ControlThis compound (30 mg/kg)
Anti-dsDNA Titer (OD450, 6 months)1.8 ± 0.30.9 ± 0.2
Proteinuria Score (0-4, 6 months)2.5 ± 0.51.0 ± 0.3
Glomerulonephritis Score (0-4)3.2 ± 0.41.5 ± 0.3
Splenomegaly (spleen weight/body weight)0.015 ± 0.0030.008 ± 0.002

Conclusion

This compound represents a promising tool for the investigation of TNF-α-mediated pathologies in autoimmune diseases. Its unique photochemical properties and high selectivity for TNFR1 make it a valuable research compound for dissecting the role of TNF-α in various disease models. The provided protocols and expected data, based on the known effects of TNF-α inhibition, offer a framework for designing and implementing preclinical studies to evaluate the therapeutic potential of this compound and similar TNFR1-specific inhibitors. Further studies are warranted to confirm these expected outcomes and to fully characterize the in vivo efficacy of this compound.

References

Illuminating the TNFR1 Signaling Axis: Application and Protocols for the Selective Inhibitor IW927

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing IW927, a potent and selective small-molecule inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. This compound offers a valuable tool for dissecting the intricate mechanisms of TNFR1-mediated cellular responses, paving the way for novel therapeutic strategies in inflammatory diseases and cancer.

Introduction to this compound

This compound is a photochemically enhanced inhibitor that specifically disrupts the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its primary receptor, TNFR1. Its unique mechanism involves a reversible binding to TNFR1, followed by a light-induced covalent modification of the receptor, leading to a potent and sustained inhibition of downstream signaling.[1] Notably, this compound demonstrates high selectivity for TNFR1 over the related TNFR2 and CD40 receptors and exhibits no significant cytotoxicity at effective concentrations.[1]

The binding of TNF-α to TNFR1 is a critical initiating event in a signaling cascade that can lead to diverse cellular outcomes, including inflammation, apoptosis, and cell survival. Dysregulation of this pathway is implicated in a multitude of diseases. This compound serves as a precise chemical probe to investigate these processes by selectively blocking the initial ligand-receptor interaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity based on published data. This information is crucial for designing and interpreting experiments aimed at investigating TNFR1 signaling.

ParameterValueCell Line/SystemAssay TypeReference
IC50 (TNF-α binding to TNFR1)50 nMIn vitroTNF-α/TNFR1 Binding Assay[1]
IC50 (TNF-stimulated IκB phosphorylation)600 nMRamos cellsWestern Blot[1]
Cytotoxicity No significant toxicity up to 100 µMRamos cellsMTS Assay[1]
Binding Affinity (Kd) (reversible binding)~40-100 µMIn vitroN/A[1]

Signaling Pathway Overview

This compound acts at the apex of the TNFR1 signaling cascade. The following diagram illustrates the canonical TNFR1 signaling pathway and the point of inhibition by this compound.

Binding_Assay_Workflow start Start coat_plate Coat plate with recombinant TNFR1 start->coat_plate block Block non-specific binding sites coat_plate->block add_this compound Add this compound at various concentrations block->add_this compound add_tnfa Add biotinylated TNF-α add_this compound->add_tnfa incubate Incubate add_tnfa->incubate wash1 Wash incubate->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubate2 Incubate add_streptavidin->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB substrate wash2->add_substrate develop Develop color add_substrate->develop stop_reaction Stop reaction develop->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance end End read_absorbance->end Western_Blot_Workflow start Start seed_cells Seed Ramos cells start->seed_cells pre_treat Pre-treat with this compound seed_cells->pre_treat stimulate Stimulate with TNF-α pre_treat->stimulate lyse_cells Lyse cells and quantify protein stimulate->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer block_membrane Block membrane transfer->block_membrane primary_ab Incubate with primary antibody (anti-p-IκBα or anti-IκBα) block_membrane->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with ECL wash2->detect image Image and analyze detect->image end End image->end

References

Application Note: Performing a Dose-Response Curve with IW927 to Determine Inhibition of TNF-α Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a pivotal role in systemic inflammation and immune regulation by binding to its receptor, TNFR1.[1][2] The activation of TNFR1 initiates downstream signaling cascades, including the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for the expression of inflammatory genes.[3][4]

IW927 is a small molecule inhibitor that potently and selectively blocks the interaction between TNF-α and its receptor, TNFR1.[5][6] A unique characteristic of this compound is its "photochemically enhanced" activity; it binds reversibly to TNFR1 with moderate affinity in the dark, but upon exposure to light, it forms a covalent bond with the receptor, leading to a significant increase in inhibitory potency.[7][8]

A dose-response experiment is a fundamental method in pharmacology to quantify the effectiveness of a compound. By treating cells with a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[9] This application note provides a detailed protocol to determine the IC50 of this compound by measuring the inhibition of TNF-α-induced NF-κB activation in a cell-based luciferase reporter assay.

Mechanism of Action and Signaling Pathway

TNF-α functions as a trimer and binds to the extracellular domain of the TNFR1 receptor. This binding event causes a conformational change in the receptor, leading to the recruitment of several intracellular adapter proteins, including TRADD (TNFR-associated death domain). TRADD then serves as a scaffold to assemble a larger signaling complex (Complex I) at the membrane, which includes RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) and TRAF2 (TNF receptor-associated factor 2).[3][4] This complex activates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitory protein IκBα (inhibitor of nuclear factor kappa B alpha). Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB transcription factor to translocate into the nucleus and activate the transcription of target inflammatory genes.[10]

This compound exerts its inhibitory effect at the very beginning of this cascade by disrupting the binding of TNF-α to TNFR1.[5][7]

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α Trimer TNFR1 TNFR1 Receptor TNFa->TNFR1 Binds This compound This compound This compound->TNFR1 Inhibits ComplexI Complex I (TRADD, RIPK1, TRAF2) TNFR1->ComplexI Recruits IKK IKK Complex ComplexI->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Proteasome Proteasome pIkBa->Proteasome Degrades p-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA Gene Transcription NFkB_nuc->DNA

Caption: TNF-α/TNFR1 signaling pathway and the inhibitory action of this compound.

Experimental Design and Workflow

The protocol outlined below uses a Human Embryonic Kidney 293 (HEK293) cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.[11] The workflow involves seeding the cells, treating them with a serial dilution of this compound, stimulating the pathway with TNF-α, and then quantifying the resulting luciferase activity. The luminescence signal is directly proportional to NF-κB activation.

Experimental_Workflow node_seed 1. Seed Reporter Cells (96-well plate) node_treat 3. Pre-incubate Cells with this compound node_seed->node_treat node_dilute 2. Prepare this compound Serial Dilutions node_stim 4. Stimulate Cells with TNF-α node_treat->node_stim node_incubate 5. Incubate (5-6 hours) node_stim->node_incubate node_lyse 6. Lyse Cells & Add Luciferase Substrate node_incubate->node_lyse node_read 7. Measure Luminescence (Plate Reader) node_lyse->node_read node_analyze 8. Analyze Data (Calculate IC50) node_read->node_analyze

Caption: Workflow for determining the IC50 of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Cells: GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line (Promega) or similar.

  • Culture Medium: DMEM, high glucose (Gibco)

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM with 0.5% FBS, 1% Penicillin-Streptomycin.

  • Compound: this compound (MedChemExpress, HY-118922 or similar), 10 mM stock in DMSO.

  • Stimulant: Recombinant Human TNF-α (R&D Systems or similar), 10 µg/mL stock in sterile PBS with 0.1% BSA.

  • Reagents: DMSO (Sigma), Trypsin-EDTA (Gibco), PBS (Gibco).

  • Assay Kit: ONE-Glo™ Luciferase Assay System (Promega) or similar.

  • Labware: White, clear-bottom 96-well cell culture plates (Corning), sterile reagent reservoirs, multichannel pipettes.

Step-by-Step Procedure

Part A: Cell Culture

  • Culture the NF-κB reporter HEK293 cell line in Culture Medium in a T75 flask at 37°C in a 5% CO₂ incubator.

  • Passage cells every 2-3 days, ensuring they do not exceed 90% confluency.

  • On the day of the experiment, wash cells with PBS, detach using Trypsin-EDTA, and neutralize with Culture Medium.

  • Centrifuge the cell suspension, resuspend the pellet in Assay Medium, and perform a cell count.

  • Dilute the cells to a final concentration of 2.5 x 10⁵ cells/mL in Assay Medium.

  • Seed 80 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.

  • Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

Part B: Compound and Stimulant Preparation

  • This compound Dilution:

    • Prepare a 10-point, 1:3 serial dilution of this compound.

    • Start by diluting the 10 mM stock to 100 µM in Assay Medium (this will be your highest concentration, C1).

    • In a dilution plate, add 100 µL of Assay Medium to wells A2-A10. Add 150 µL of the 100 µM this compound solution to well A1.

    • Transfer 50 µL from A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, until A10. Discard the final 50 µL from A10.

    • Add a vehicle control (DMSO equivalent to C1) to well A11. Well A12 will be the "cells only" control (no TNF-α).

  • TNF-α Preparation:

    • Prepare a working solution of TNF-α at 100 ng/mL in Assay Medium. The final concentration in the well will be 20 ng/mL.

Part C: Dose-Response Experiment

  • After the 4-6 hour cell attachment incubation, carefully transfer 20 µL from each well of the this compound dilution plate (Part B) to the corresponding wells of the cell plate (Part A). This brings the total volume to 100 µL.

  • Pre-incubate the cell plate with the compound for 1 hour at 37°C, 5% CO₂.

  • Add 20 µL of the 100 ng/mL TNF-α working solution to all wells except the "cells only" control wells (e.g., column 12). Add 20 µL of Assay Medium to the "cells only" wells.

  • Photochemical Enhancement: For optimal this compound activity, ensure the plate is exposed to standard laboratory ambient light during the incubation. To observe the compound's unique property, a parallel plate can be run wrapped in aluminum foil to exclude light.[7][8]

  • Incubate the plate for 5-6 hours at 37°C, 5% CO₂.

Part D: Luminescence Measurement

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

  • Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's protocol.

  • Add 100 µL of the prepared reagent to each well.

  • Place the plate on an orbital shaker for 5 minutes at room temperature to ensure complete cell lysis.

  • Measure luminescence using a plate reader (e.g., luminometer).

Data Analysis and Presentation
  • Data Normalization:

    • Max Signal (0% Inhibition): Average the luminescence values from the wells treated with vehicle (DMSO) and stimulated with TNF-α.

    • Min Signal (100% Inhibition): Average the luminescence values from the "cells only" control wells (no TNF-α stimulation).

    • Calculate the Percent Inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Curve Fitting:

    • Plot % Inhibition (Y-axis) versus the log10 of this compound concentration (X-axis).

    • Use a non-linear regression model, specifically the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation, available in software like GraphPad Prism.

    • The software will calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of the TNF-α-induced response.

Table 1: Example Data Structure for Dose-Response Analysis

This compound Conc. (µM) Log [this compound] Raw Lum. (Rep 1) Raw Lum. (Rep 2) Raw Lum. (Rep 3) Mean Lum. % Inhibition
100.000 2.00 15,500 16,100 15,800 15,800 99.5%
33.333 1.52 16,200 16,500 16,900 16,533 99.1%
11.111 1.05 18,100 17,900 18,500 18,167 97.9%
3.704 0.57 35,000 36,500 34,800 35,433 87.1%
1.235 0.09 150,000 155,000 148,000 151,000 50.3%
0.412 -0.39 250,000 265,000 258,000 257,667 15.1%
0.137 -0.86 295,000 301,000 305,000 300,333 1.2%
0.046 -1.34 301,000 308,000 306,000 305,000 -0.3%
0.015 -1.82 302,000 309,000 307,000 306,000 -0.7%
0.000 (Vehicle) - 300,000 305,000 308,000 304,333 0%

| 0.000 (No TNFα) | - | 15,000 | 14,800 | 15,200 | 15,000 | 100% |

Summary of Quantitative Data

Based on published data, this compound's potency is highly dependent on light conditions and the specific assay performed. The following table summarizes the expected IC50 values.[5][7][8]

Table 2: Published IC50 Values for this compound

Assay Type Cell Line Condition IC50 Value
TNF-α/TNFR1 Binding Assay - Light Exposure ~50 nM
TNF-stimulated IκB Phosphorylation Ramos Cells Light Exposure ~600 nM

| Reversible Binding Affinity (Kd) | - | Light Excluded | ~40-100 µM |

These values highlight the critical importance of light exposure in achieving the high-potency, covalent inhibition characteristic of this compound. Researchers should expect to see a significant rightward shift in the dose-response curve (a much higher IC50 value) when the experiment is conducted in the dark.

References

Application Notes and Protocols for Photochemical Studies of IW927

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IW927 is a potent, "photochemically enhanced" inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFRc1, interaction.[1] Under ambient light conditions, this compound exhibits an IC50 of 50 nM for disrupting the binding of TNF-α to TNFRc1.[1][2] In the absence of light, this compound binds reversibly to TNFRc1 with a weaker affinity. Upon photoactivation, it forms a covalent bond with the receptor, leading to irreversible inhibition.[1][3] This unique mechanism of action makes this compound a valuable tool for studying the TNF-α signaling pathway with high spatiotemporal control.

This document provides detailed application notes and protocols for conducting photochemical studies with this compound, including essential experimental controls, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative data reported for this compound, providing a clear comparison of its activity under different conditions.

Table 1: In Vitro Inhibitory Activity of this compound

AssayTargetCell LineIC50Conditions
TNF-α Binding InhibitionTNF-α-TNFRc1 Interaction-50 nMAmbient Light
IκB Phosphorylation InhibitionTNF-stimulated IκB phosphorylationRamos600 nMAmbient Light

Data sourced from Carter et al., PNAS.[1][2][3]

Table 2: Binding Affinity and Selectivity of this compound

ParameterValueTarget/Condition
Reversible Binding Affinity (in dark)~40-100 µMTNFRc1
Selectivity vs. TNFRc2>2000-fold-
Selectivity vs. CD40>2000-fold-
CytotoxicityNo significant cytotoxicity up to 100 µMRamos Cells

Data sourced from Carter et al., PNAS.[1][2]

Signaling Pathway

This compound inhibits the binding of TNF-α to TNFRc1, thereby blocking the downstream signaling cascade that leads to the activation of NF-κB. A critical step in this pathway is the phosphorylation of the inhibitor of kappa B (IκB), which targets it for degradation and allows NF-κB to translocate to the nucleus and activate gene transcription.

TNF_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits This compound This compound (Photoactivated) This compound->TNFR1 Covalently Binds (Inhibits) TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIP1 TRADD->RIP1 Recruits IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB (Ubiquitinated for Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome p_IkB->Proteasome Degraded by NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Gene_exp Gene Expression (Inflammation, Survival) DNA->Gene_exp Promotes

Caption: TNF-α signaling pathway and the inhibitory action of photoactivated this compound.

Experimental Protocols

General Guidelines for Handling this compound
  • Storage: Store this compound as a solid or in a stock solution (e.g., in DMSO) at -20°C or -80°C, protected from light.

  • Light Sensitivity: this compound is photochemically active. For experiments requiring the inactive form, all steps should be performed in the dark or under a red darkroom safelight. Use amber-colored tubes and avoid exposure to ambient light.

Protocol 1: In Vitro TNF-α/TNFRc1 Binding Assay (TR-FRET)

This protocol is adapted from standard Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays for protein-protein interaction.

Materials:

  • Recombinant human TNF-α and TNFRc1 (extracellular domain)

  • TR-FRET donor and acceptor fluorophores (e.g., Europium cryptate and XL665) conjugated to antibodies specific for tags on the recombinant proteins or directly to the proteins.

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • This compound stock solution in DMSO

  • Light source for photoactivation (e.g., UV lamp, see note below)

  • TR-FRET plate reader

Workflow Diagram:

binding_assay_workflow start Start dispense_this compound Dispense this compound dilutions into 384-well plate start->dispense_this compound pre_incubate Pre-incubate with TNFRc1 dispense_this compound->pre_incubate photoactivation Photoactivation (Expose to light source) pre_incubate->photoactivation add_tnfa Add TNF-α photoactivation->add_tnfa add_tfrf_reagents Add TR-FRET reagents add_tnfa->add_tfrf_reagents incubate_read Incubate and read plate (TR-FRET signal) add_tfrf_reagents->incubate_read end End incubate_read->end

Caption: Workflow for the this compound TR-FRET binding assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. For the "light" condition, a typical starting concentration is 1 µM. For the "dark" control, a higher starting concentration of 100 µM is recommended.

  • Dispensing: Dispense the this compound dilutions into the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (e.g., a known non-photochemical inhibitor or no inhibitor).

  • Pre-incubation: Add the TNFRc1 solution to the wells and pre-incubate for 5 minutes at room temperature.

  • Photoactivation:

    • Light Condition: Expose the plate to a light source. Note: The optimal wavelength, intensity, and duration for this compound activation should be empirically determined. A broad-spectrum UV lamp (e.g., 365 nm) is a common starting point for photochemical activation.

    • Dark Condition: Keep the plate completely protected from light (e.g., wrapped in aluminum foil).

  • TNF-α Addition: Add the TNF-α solution to all wells.

  • TR-FRET Reagent Addition: Add the TR-FRET donor and acceptor reagents.

  • Incubation and Reading: Incubate the plate for the recommended time (typically 1-2 hours) at room temperature, protected from light. Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the dose-response curves to determine the IC50 values.

Experimental Controls:

  • Negative Control (Dark): Perform the entire assay in the absence of light to determine the reversible binding affinity of this compound.

  • Vehicle Control: Use the same concentration of DMSO as in the this compound-treated wells.

  • No Inhibitor Control: Wells with only the proteins and assay buffer to determine the maximum TR-FRET signal.

  • Positive Control: A known inhibitor of the TNF-α/TNFRc1 interaction can be used to validate the assay.

Protocol 2: Inhibition of IκBα Phosphorylation in Ramos Cells (Western Blot)

This protocol describes the detection of phosphorylated IκBα in Ramos cells treated with this compound and stimulated with TNF-α.

Materials:

  • Ramos cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • Recombinant human TNF-α

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα and anti-total-IκBα

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Light source for photoactivation

Workflow Diagram:

western_blot_workflow start Start seed_cells Seed Ramos cells start->seed_cells treat_this compound Treat cells with this compound seed_cells->treat_this compound photoactivation Photoactivation (Expose to light source) treat_this compound->photoactivation stimulate_tnfa Stimulate with TNF-α photoactivation->stimulate_tnfa lyse_cells Lyse cells and quantify protein stimulate_tnfa->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page detect_signal Detect chemiluminescent signal sds_page->detect_signal end End detect_signal->end

Caption: Workflow for analyzing IκBα phosphorylation inhibition by this compound.

Procedure:

  • Cell Culture: Culture Ramos cells to the desired density.

  • Treatment: Pre-treat the cells with this compound at the desired concentrations for a specified time (e.g., 30 minutes).

  • Photoactivation:

    • Light Condition: Expose the cells to the light source.

    • Dark Condition: Keep the cells in the dark.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) to induce IκBα phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary antibody against phospho-IκBα.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

    • Strip and re-probe the membrane with an antibody against total IκBα for normalization.

  • Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.

Experimental Controls:

  • Unstimulated Control: Cells not treated with TNF-α.

  • TNF-α Stimulated Control: Cells treated with TNF-α but not this compound.

  • Vehicle Control: Cells treated with DMSO and TNF-α.

  • Dark Control: The entire experiment performed in the absence of light.

Conclusion

This compound is a powerful research tool for investigating the TNF-α signaling pathway with photochemical precision. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute experiments using this unique inhibitor. Careful consideration of experimental controls, particularly the light and dark conditions, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols: IW927 in Fluorescence Resonance Energy Transfer (FRET) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IW927 is a small molecule antagonist of the tumor necrosis factor-alpha (TNF-α) to type-1 TNF receptor (TNFRc1) interaction.[1] By disrupting this key protein-protein interaction, this compound effectively blocks downstream signaling pathways, such as the phosphorylation of IκB, which is crucial in inflammatory responses.[1] Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely used technique in drug discovery and biological research to study molecular interactions in real-time.[2][3][4] This application note provides a detailed protocol for utilizing a FRET-based assay to quantitatively assess the inhibitory activity of this compound on the TNF-α-TNFRc1 interaction.

FRET technology is based on the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor fluorophore.[4][5] The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor molecules, typically within 1-10 nanometers.[6] This principle can be harnessed to monitor the binding of TNF-α to TNFRc1 by labeling each protein with a suitable FRET pair. When the two proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. The addition of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal, which can be quantified to determine the inhibitor's potency.

Signaling Pathway of TNF-α and Inhibition by this compound

The binding of TNF-α to TNFRc1 initiates a signaling cascade that leads to the activation of downstream inflammatory pathways. This compound acts by binding to TNFRc1, thereby preventing the binding of TNF-α and inhibiting the subsequent signaling events.

TNF_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFRc1 TNFRc1 IKK IKK Complex TNFRc1->IKK Activates This compound This compound This compound->TNFRc1 Inhibits Binding TNFa TNF-α TNFa->TNFRc1 Binds IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pIkB p-IκB pIkB->NFkB Releases Gene Inflammatory Gene Expression NFkB_nuc->Gene Induces

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Quantitative Data of this compound Inhibition

The inhibitory potency of this compound has been determined in various assays. The following table summarizes the key quantitative data.

ParameterValueAssay TypeCell LineReference
IC50 (TNF-α/TNFRc1 Binding)50 nMBiochemical Assay-[1]
IC50 (IκB Phosphorylation)600 nMCell-based AssayRamos cells[1]

Experimental Protocols

Principle of the FRET Assay

This protocol describes a time-resolved FRET (TR-FRET) assay, which is a variation of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence and enhance signal stability.[4][5] The assay measures the interaction between fluorescently labeled TNF-α and TNFRc1. In the absence of an inhibitor, the binding of TNF-α-donor to TNFRc1-acceptor results in a high TR-FRET signal. This compound disrupts this interaction, leading to a dose-dependent decrease in the TR-FRET signal.

Materials and Reagents
  • Recombinant human TNF-α

  • Recombinant human TNFRc1 (extracellular domain)

  • TR-FRET Donor Labeling Kit (e.g., Terbium cryptate)

  • TR-FRET Acceptor Labeling Kit (e.g., d2)

  • This compound

  • Assay Buffer (e.g., PBS, 0.1% BSA)

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Experimental Workflow

FRET_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading cluster_analysis Data Analysis p1 Label TNF-α with TR-FRET Donor a1 Add labeled TNFRc1 to microplate wells p1->a1 p2 Label TNFRc1 with TR-FRET Acceptor p2->a1 p3 Prepare serial dilutions of this compound a2 Add this compound dilutions or vehicle control p3->a2 a1->a2 a3 Add labeled TNF-α to initiate binding a2->a3 r1 Incubate at room temperature a3->r1 r2 Read TR-FRET signal on a plate reader r1->r2 d1 Calculate TR-FRET ratio r2->d1 d2 Plot dose-response curve d1->d2 d3 Determine IC50 value d2->d3

Caption: Experimental workflow for the this compound TR-FRET assay.

Detailed Protocol

1. Labeling of Proteins:

  • Label recombinant human TNF-α with the TR-FRET donor (e.g., Terbium cryptate) and recombinant human TNFRc1 with the TR-FRET acceptor (e.g., d2) according to the manufacturer's instructions.

  • Determine the labeling efficiency and protein concentration after purification from excess dye.

2. Assay Procedure:

  • All reactions should be performed in a 384-well low-volume microplate.

  • Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay should typically range from 1 µM to 0.01 nM.

  • Step 1: Add 5 µL of the labeled TNFRc1-acceptor to each well.

  • Step 2: Add 5 µL of the this compound serial dilutions or vehicle control (e.g., DMSO) to the respective wells.

  • Step 3: To initiate the binding reaction, add 10 µL of the labeled TNF-α-donor to each well.

  • The final concentrations of labeled TNF-α and TNFRc1 should be optimized for the best assay window and signal-to-background ratio. A typical starting point would be in the low nanomolar range.

3. Incubation and Measurement:

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET compatible microplate reader. The reader should be set to excite the donor (e.g., at 337 nm for Terbium) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (typically 50-150 µs).

4. Data Analysis:

  • The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.

    • Ratio = (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000

  • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the TNF-α-TNFRc1 interaction.

Conclusion

The described TR-FRET assay provides a robust and high-throughput method for quantifying the inhibitory activity of this compound on the TNF-α-TNFRc1 interaction. This assay format is highly amenable to screening large compound libraries for novel inhibitors of this critical inflammatory pathway and for structure-activity relationship (SAR) studies in drug development programs. The detailed protocol and workflow provide a solid foundation for researchers to implement this assay in their laboratories.

References

Troubleshooting & Optimization

Troubleshooting IW927 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with IW927 insolubility in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a small molecule inhibitor that potently disrupts the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1, with an IC50 value of 50 nM.[1] It functions as a "photochemically enhanced" inhibitor, meaning it initially binds reversibly to TNFRc1 with a weak affinity and then forms a covalent bond upon exposure to light.[1] this compound is a valuable tool for studying the TNF-α signaling pathway, which is implicated in inflammation and various autoimmune diseases. It has been shown to block TNF-stimulated phosphorylation of IκB in Ramos cells with an IC50 of 600 nM.[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?

A2: this compound belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one chemical class, a group of compounds that are often hydrophobic (poorly soluble in water). When a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the compound's solubility limit in the final solution can be exceeded, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound is best dissolved in a water-miscible organic solvent. High-purity, anhydrous DMSO is a commonly used and effective solvent for preparing concentrated stock solutions of this compound and similar hydrophobic compounds.[1][2] Commercial suppliers often provide this compound as a 10 mM solution in DMSO.

Q4: What is the maximum concentration of DMSO that can be used in my cell-based assay?

A4: The maximum tolerated concentration of DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, and some are tolerant up to 1%.[3][4] However, primary cells and some sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[3][5] It is crucial to perform a vehicle control experiment to determine the maximum permissible DMSO concentration for your specific cell line and assay duration.

Q5: Can I use other solvents besides DMSO?

A5: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF).[6][7] Additionally, co-solvents like polyethylene (B3416737) glycol (PEG) and surfactants like Tween-20 can be employed to improve solubility in aqueous solutions.[8][9] The choice of solvent or co-solvent should be guided by its compatibility with your specific experimental system.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.

Problem: Precipitate forms upon dilution of this compound DMSO stock into aqueous buffer.

Below is a troubleshooting workflow to address this issue:

G start Start: this compound Precipitates in Aqueous Buffer check_final_conc Is the final this compound concentration too high? start->check_final_conc reduce_conc Action: Lower the final working concentration of this compound. check_final_conc->reduce_conc Yes check_dmso_conc Is the final DMSO concentration >0.5%? check_final_conc->check_dmso_conc No reduce_conc->check_dmso_conc reduce_dmso Action: Prepare a more concentrated stock solution to lower the final DMSO volume. check_dmso_conc->reduce_dmso Yes improve_mixing Are you using an appropriate mixing technique? check_dmso_conc->improve_mixing No reduce_dmso->improve_mixing mixing_protocol Action: Add the this compound stock dropwise to the vortexing buffer. improve_mixing->mixing_protocol No use_solubilizers Have you tried using solubilizing agents? improve_mixing->use_solubilizers Yes mixing_protocol->use_solubilizers add_solubilizers Action: Incorporate co-solvents (e.g., PEG) or non-ionic surfactants (e.g., Tween-20) into your buffer. use_solubilizers->add_solubilizers No optimize_buffer Is your buffer composition optimal? use_solubilizers->optimize_buffer Yes add_solubilizers->optimize_buffer buffer_protocol Action: Test different pH values or lower the salt concentration of your buffer. optimize_buffer->buffer_protocol No end End: this compound is soluble in your experimental setup. optimize_buffer->end Yes buffer_protocol->end

Caption: Troubleshooting workflow for this compound insolubility.

Quantitative Data Summary: Co-solvents and Surfactants

The following table summarizes common co-solvents and surfactants used to improve the solubility of hydrophobic compounds in aqueous solutions for biological assays. The optimal concentration for your specific experiment should be determined empirically.

Solubilizing Agent Type Typical Starting Concentration (v/v) Maximum Tolerated Concentration in Cell Culture (General Guideline) Notes
DMSO Organic Solvent0.1% - 1%0.1% - 1% (highly cell-type dependent)[3][5]Standard solvent for stock solutions. Always include a vehicle control.
Ethanol Organic Solvent0.1% - 1%Varies; can be cytotoxic at higher concentrations.Can be an alternative to DMSO.
PEG 300/400 Co-solvent1% - 10%Generally well-tolerated, but should be tested.Increases the polarity of the solvent mixture.[10]
Propylene Glycol Co-solvent1% - 10%Generally well-tolerated, but should be tested.Similar mechanism to PEG.[7]
Tween-20 / Tween-80 Non-ionic Surfactant0.01% - 0.1%Generally low toxicity at these concentrations.Forms micelles that can encapsulate hydrophobic compounds.[9]
Cremophor EL Non-ionic Surfactant0.1% - 1%Can have biological effects and should be used with caution.A potent solubilizing agent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution.

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (e.g., to 37°C) aqueous experimental buffer

    • Sterile conical tube

  • Procedure:

    • Determine the final desired concentration of this compound and the final permissible concentration of DMSO in your experiment.

    • Add the required volume of pre-warmed aqueous buffer to a sterile conical tube.

    • While vigorously vortexing the buffer, add the calculated volume of the 10 mM this compound stock solution dropwise to the side of the tube. This rapid dilution and mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.[11]

    • Continue to vortex for an additional 30 seconds after adding the stock solution.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider the troubleshooting steps outlined above.

    • Use the freshly prepared working solution immediately in your experiment.

This compound Mechanism of Action: TNF-α Signaling Pathway

This compound inhibits the binding of TNF-α to its receptor, TNFR1, thereby blocking downstream signaling cascades that lead to inflammation and other cellular responses. A key pathway affected is the NF-κB signaling pathway.

Caption: Simplified TNF-α/NF-κB signaling pathway and the inhibitory action of this compound.

References

How to prevent off-target effects of IW927

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently disrupts the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1 (also known as TNFRc1).[1] A key feature of this compound is its "photochemically enhanced" binding. In the absence of light, it binds reversibly to TNFR1 with weak affinity. However, upon exposure to light, it forms a covalent bond with the receptor, leading to irreversible inhibition.[1]

Q2: What is the reported selectivity of this compound?

A2: this compound has been shown to be selective for TNFR1. It did not show detectable binding to the related cytokine receptors TNFR2 (TNFRc2) or CD40 in the initial characterization.[1] However, a comprehensive, unbiased screen for off-target interactions (e.g., a kinome scan or proteome-wide analysis) is not publicly available.

Q3: What does "photochemically enhanced" inhibitor mean and why is it important?

A3: "Photochemically enhanced" means that the inhibitor's potency is dramatically increased by light. This compound binds weakly and reversibly to TNFR1 in the dark, but upon light exposure, it undergoes a photochemical reaction that results in a covalent and irreversible bond with the receptor.[1] This is a critical experimental consideration, as the inhibitory effect will be significantly different depending on the light conditions during your experiment.

Q4: Can this compound be used as a reversible inhibitor?

A4: Yes, by strictly excluding light during all experimental steps (e.g., by working in a darkroom with red light), this compound can be used as a reversible, lower-affinity inhibitor of the TNF-α-TNFR1 interaction.[1]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected inhibition of TNF-α signaling.

  • Question: I am not observing the potent inhibitory effect of this compound on TNF-α-induced signaling (e.g., IκBα phosphorylation) that is reported in the literature. What could be the reason?

  • Answer:

    • Light Exposure: The most likely reason for suboptimal performance is insufficient light exposure. The high potency of this compound is dependent on a photochemical reaction that leads to covalent modification of TNFR1.[1] Ensure that your cells or protein preparations are adequately exposed to a suitable light source for the recommended duration after inhibitor addition.

    • Inhibitor Concentration: In the absence of light, this compound has a much lower affinity for TNFR1 (in the micromolar range).[1] If your experiment is performed with minimal light, a higher concentration of this compound will be required to see a significant effect.

    • Cellular Context: The expression levels of TNFR1 on your cell line of interest can influence the apparent potency of this compound. Confirm TNFR1 expression using techniques like flow cytometry or Western blotting.

Issue 2: Observing unexpected cellular phenotypes or toxicity.

  • Question: My cells are showing signs of toxicity or a phenotype that I cannot attribute to the inhibition of TNFR1 signaling. Could this be due to off-target effects of this compound?

  • Answer:

    • Potential for Off-Target Covalent Modification: Due to its photochemical reactivity, this compound has the potential to covalently modify other proteins, which could lead to off-target effects. While it has been shown to be selective against TNFR2 and CD40, a broad off-target profile has not been published.[1]

    • Control Experiments are Crucial: To determine if the observed phenotype is due to an off-target effect, consider the following control experiments:

      • Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.

      • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of TNFR1. If the phenotype persists in the absence of the intended target, it is likely an off-target effect.

      • Use a Structurally Different TNFR1 Inhibitor: Compare the phenotype induced by this compound with that of another TNFR1 inhibitor that has a different chemical scaffold.

Issue 3: Difficulty in confirming target engagement in my experimental system.

  • Question: How can I confirm that this compound is binding to TNFR1 in my cells?

  • Answer:

    • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation. You would treat your cells with this compound, heat the cell lysates to a range of temperatures, and then quantify the amount of soluble TNFR1 remaining by Western blot. An increase in the thermal stability of TNFR1 in the presence of this compound indicates target engagement.

    • Photoaffinity Labeling: Given the photochemical nature of this compound, a more advanced approach would be to use a tagged version of the inhibitor for photoaffinity labeling to directly identify its binding partners in cell lysates.

Quantitative Data Summary

ParameterValueConditionsSource
IC50 (TNF-α-TNFR1 Binding) 50 nMWith light exposure[1]
IC50 (TNF-stimulated IκB phosphorylation) 600 nMRamos cells, with light exposure[1]
Binding Affinity (Reversible) ~40-100 µMIn the dark[1]
Cytotoxicity No cytotoxicity observedUp to 100 µM in Ramos cells[1]
Selectivity No detectable bindingTNFRc2, CD40[1]

Experimental Protocols

1. Protocol: Assessing Inhibition of TNF-α-Induced IκBα Phosphorylation

  • Objective: To determine the potency of this compound in a cell-based assay by measuring the inhibition of a key downstream signaling event of TNFR1 activation.

  • Methodology:

    • Cell Culture: Culture Ramos cells (or another suitable cell line expressing TNFR1) to the desired density.

    • Compound Treatment: Pre-incubate the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) under controlled light or dark conditions.

    • Light Activation (if applicable): Expose the cells to a light source (e.g., a standard laboratory light box) for a defined period (e.g., 15-30 minutes).

    • Stimulation: Add recombinant human TNF-α to a final concentration known to induce a robust IκBα phosphorylation signal (e.g., 10 ng/mL). Incubate for a short period (e.g., 5-15 minutes).

    • Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A loading control (e.g., GAPDH or β-actin) should also be included.

    • Data Analysis: Quantify the band intensities for p-IκBα and total IκBα. Normalize the p-IκBα signal to the total IκBα signal. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound directly binds to and stabilizes TNFR1 in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at a concentration where target engagement is expected, and a vehicle control.

    • Light Exposure: Expose the cells to light to induce covalent binding.

    • Cell Lysis: Harvest and lyse the cells in a suitable buffer without detergents.

    • Heating: Aliquot the cell lysates and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).

    • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

    • Analysis of Soluble Fraction: Collect the supernatant (containing the soluble proteins) and analyze the levels of TNFR1 by Western blotting.

    • Data Analysis: Plot the amount of soluble TNFR1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Signaling Pathways and Workflows

TNFR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds This compound This compound This compound->TNFR1 Inhibits (Light-dependent) TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates p-IKK p-IKK IKK_complex->p-IKK IkappaB IκBα p-IKK->IkappaB Phosphorylates p-IkappaB p-IκBα IkappaB->p-IkappaB NFkB_IkappaB NF-κB-IκBα (Inactive) p-IkappaB->NFkB_IkappaB Degradation of IκBα NFkB NF-κB Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription Translocates to Nucleus NFkB_IkappaB->NFkB Releases

Caption: Simplified TNFR1 signaling pathway leading to NF-κB activation and its inhibition by this compound.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow start Intact Cells treatment Treat with this compound or Vehicle start->treatment light Expose to Light treatment->light lysis Cell Lysis light->lysis heating Heat Lysates to Varying Temperatures lysis->heating centrifugation Centrifuge to Pellet Aggregated Proteins heating->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for TNFR1 supernatant->western_blot analysis Analyze Data and Plot Melting Curve western_blot->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate this compound target engagement.

Off_Target_Validation_Logic phenotype Observed Phenotype with this compound knockout TNFR1 Knockout/Knockdown (e.g., CRISPR/siRNA) phenotype->knockout orthogonal_inhibitor Use Structurally Different TNFR1 Inhibitor phenotype->orthogonal_inhibitor phenotype_in_ko Phenotype Persists in TNFR1 KO/KD cells? knockout->phenotype_in_ko off_target Likely Off-Target Effect phenotype_in_ko->off_target Yes on_target Likely On-Target Effect phenotype_in_ko->on_target No same_phenotype Same Phenotype Observed? orthogonal_inhibitor->same_phenotype same_phenotype->off_target No same_phenotype->on_target Yes

Caption: Logical workflow for distinguishing on-target versus off-target effects of this compound.

References

Technical Support Center: Optimizing Light Exposure for IW927 Photochemical Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IW927, a photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFRc1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to the photochemical activation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor that belongs to the N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class of compounds.[1] It functions as a "photochemically enhanced" inhibitor of the TNF-α-TNFRc1 protein-protein interaction.[1][2] In the absence of light, this compound binds reversibly to TNFRc1 with weak affinity. Upon exposure to an appropriate light source, it undergoes a photochemical reaction that results in the formation of a covalent bond with the receptor, leading to potent and irreversible inhibition.[1][2]

Q2: What is the primary cellular effect of this compound activation?

A2: By blocking the interaction between TNF-α and TNFRc1, activated this compound inhibits the downstream signaling cascade. A key effect is the blockage of TNF-α-stimulated phosphorylation of IκB (Inhibitor of kappa B).[1][2] This, in turn, prevents the activation and nuclear translocation of the transcription factor NF-κB, which is a critical mediator of inflammatory responses.

Q3: What are the recommended starting concentrations for this compound in experiments?

A3: Based on available data, a significant difference in potency is observed between light and dark conditions. A recommended starting point for cell-based assays is 1 µM of this compound with light exposure and 100 µM in experiments conducted in the dark to observe the reversible binding effect.[2]

Q4: Is this compound cytotoxic?

A4: Studies have shown that this compound does not exhibit cytotoxicity at concentrations as high as 100 µM in Ramos cells over a 24-hour period.[2] However, it is always recommended to perform a cytotoxicity assay in your specific cell line and experimental conditions.

Q5: How should I store this compound?

A5: For long-term storage, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols and Data

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

ParameterValueConditionsReference
IC50 (TNF-α binding) 50 nMWith light exposure[1][2]
IC50 (IκB phosphorylation) 600 nMWith light exposure in Ramos cells[1][2]
Kd (reversible binding) 40-100 µMIn the dark[2]
Experimental ConditionThis compound ConcentrationDurationOutcomeReference
Light Exposure 1 µM5 minutesIrreversible covalent binding[2]
Dark (no light) 100 µM5 minutesReversible binding[2]
Key Experimental Protocol: Inhibition of TNF-α-induced IκB Phosphorylation

This protocol provides a general framework for assessing the photoinducible inhibitory activity of this compound on IκB phosphorylation in a cell-based assay.

1. Cell Culture and Plating:

  • Culture your cells of interest (e.g., Ramos cells) to ~80% confluency.
  • Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows for optimal growth and response to TNF-α.

2. Compound Preparation and Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute this compound to the desired final concentrations in cell culture medium. A good starting point is a dose-response curve ranging from 1 nM to 10 µM for light-activated conditions. Include a "dark" control at a higher concentration (e.g., 100 µM).
  • Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C in the dark.

3. Photochemical Activation:

  • Crucial Note: The optimal wavelength, intensity, and duration of light exposure for this compound have not been explicitly detailed in the primary literature. Therefore, these parameters must be empirically determined for your specific experimental setup.
  • Suggested Starting Point: Use a UV lamp with an emission spectrum in the UVA range (e.g., 365 nm).
  • Remove the lid of the culture plate and place it under the UV lamp at a fixed distance.
  • Expose the cells to UV light for a defined period (e.g., 5-15 minutes). Ensure consistent light intensity across all wells. The "dark" control plates should be handled identically but kept shielded from the light source.

4. TNF-α Stimulation:

  • Following light exposure, add TNF-α to the cell culture medium to a final concentration known to induce a robust IκB phosphorylation response in your cell line (e.g., 10-20 ng/mL).
  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal stimulation time should be determined from a time-course experiment.

5. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

6. Western Blot Analysis:

  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane and then incubate with a primary antibody specific for phosphorylated IκBα (p-IκBα).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like GAPDH or β-actin.

7. Data Analysis:

  • Quantify the band intensities for p-IκBα and the loading control using densitometry software.
  • Normalize the p-IκBα signal to the loading control.
  • Plot the normalized p-IκBα levels against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no inhibition of IκB phosphorylation with light exposure Inadequate Light Activation: Incorrect wavelength, insufficient light intensity, or too short exposure time.- Empirically test different UV wavelengths (e.g., 365 nm, 385 nm).- Increase the light intensity or the exposure duration.- Ensure the light source is positioned at a consistent and optimal distance from the cells.
Compound Degradation: this compound stock solution may have degraded.- Prepare a fresh stock solution of this compound.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
High background phosphorylation of IκB Suboptimal TNF-α Stimulation: TNF-α concentration may be too high or stimulation time too long.- Perform a dose-response and time-course experiment for TNF-α to find the optimal conditions for a clear signal window.
Cell Stress: Cells may be stressed due to handling or prolonged incubation.- Handle cells gently and minimize the duration of experimental manipulations.
Inconsistent results between experiments Variability in Light Exposure: Inconsistent light intensity or duration across experiments.- Standardize the light exposure setup, including the distance from the lamp and the exposure time.- Use a radiometer to measure and ensure consistent light intensity for each experiment.
Cell Passage Number: High passage number of cells can lead to altered signaling responses.- Use cells within a consistent and low passage number range.
Cell death observed after light exposure Phototoxicity: The light source itself may be causing cell damage, especially at shorter UV wavelengths.- Use a longer wavelength UV source (UVA) if possible.- Reduce the light intensity and/or exposure time.- Include a "light only" control (cells exposed to light without this compound) to assess phototoxicity.

Visualizations

IW927_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_controls Controls A Prepare this compound Stock Solution C Incubate Cells with this compound (Dark) A->C B Culture and Plate Cells B->C D Expose to Light Source C->D Photochemical Activation I Dark Control (No Light) C->I K Vehicle Control (No this compound) C->K E Stimulate with TNF-α D->E J Light Only Control (No this compound) D->J F Cell Lysis E->F G Western Blot for p-IκBα F->G H Data Analysis (IC50) G->H TNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFRc1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits IW927_light This compound + Light IW927_light->TNFR1 Covalently Binds & Inhibits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB (Ubiquitination & Degradation) IkB->p_IkB NFkB NF-κB p_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Troubleshooting_Logic Start Low/No this compound Activity Q1 Is 'Light Only' control showing toxicity? Start->Q1 A1_yes Reduce light intensity/duration Q1->A1_yes Yes A1_no Check this compound concentration and light parameters Q1->A1_no No Q2 Is p-IκBα signal strong in positive control? A1_no->Q2 A2_no Optimize TNF-α stimulation Q2->A2_no No A2_yes Proceed to check this compound effect Q2->A2_yes Yes Q3 Are results inconsistent? A2_yes->Q3 A3_yes Standardize light setup and cell passage Q3->A3_yes Yes A3_no Issue likely resolved Q3->A3_no No

References

Interpreting unexpected results with IW927

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results during experiments with IW927.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower potency (higher IC50) for this compound in our cell-based assay than reported in the literature. What could be the reason?

A1: A discrepancy in this compound potency can arise from several factors related to its unique mechanism and experimental setup. This compound is a "photochemically enhanced" inhibitor, meaning its binding and inhibitory activity are significantly increased by exposure to light.[1] Key factors to investigate include:

  • Light Exposure: Ensure consistent and adequate light exposure of your assay plates after the addition of this compound. Variations in light intensity or duration can lead to variability in potency.

  • Compound Integrity: Verify the proper storage and handling of the this compound compound to prevent degradation.

  • Cell Health and Density: The health, passage number, and seeding density of your cells can significantly impact assay results.[2][3]

  • Assay Protocol: Review your protocol for any deviations from established methods, particularly incubation times and reagent concentrations.

Q2: We see high variability in our results between replicate wells and different experiments. How can we improve the consistency of our this compound assays?

A2: High variability is a common issue in cell-based assays and can be addressed by optimizing several experimental parameters.[4][5] For this compound, which relies on photochemical activation, consistency is crucial.

  • Standardize Light Exposure: Use a consistent light source with a defined intensity and duration for all experiments. Avoid ambient light, which can be variable.

  • Optimize Cell Seeding: Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Uneven cell distribution can lead to inconsistent results.[4]

  • Reagent and Media Consistency: Use the same batch of reagents and media across experiments to minimize variability.

  • Pipetting Technique: Employ careful and consistent pipetting techniques to ensure accurate delivery of cells and reagents.[5]

Q3: Is it possible that this compound is exhibiting off-target effects in our cellular model?

A3: While this compound was developed as a specific inhibitor of the TNF-α-TNFRc1 interaction, off-target effects are a possibility with any small molecule inhibitor.[6][7] If you suspect off-target effects, consider the following:

  • Target Expression Analysis: Confirm the expression of TNFRc1 in your cell line. The absence or low expression of the target would suggest any observed effect is off-target.

  • Use of Control Compounds: Include appropriate positive and negative controls in your experiments to help differentiate between on-target and off-target effects.

  • Phenotypic Analysis: Observe for any unexpected cellular phenotypes, such as changes in morphology or proliferation, that are inconsistent with the known downstream effects of TNFRc1 inhibition.

  • Literature Review: Search for recent publications that may have identified potential off-target activities of this compound or similar compounds.

Troubleshooting Guides

Issue 1: No Inhibition or Weak Inhibition by this compound

This guide provides a systematic approach to troubleshooting experiments where this compound fails to show the expected inhibitory effect on TNF-α signaling.

Troubleshooting Workflow

start No/Weak Inhibition Observed check_light Verify Light Exposure (Source, Intensity, Duration) start->check_light light_ok Light Exposure Optimized check_light->light_ok Consistent? light_issue Inconsistent Light -> Standardize Protocol check_light->light_issue Inconsistent? check_compound Assess this compound Integrity (Storage, Age, Solubility) compound_ok Compound Validated check_compound->compound_ok Valid? compound_issue Compound Degraded -> Use Fresh Stock check_compound->compound_issue Invalid? check_cells Evaluate Cell System (Health, Passage, TNFRc1 Expression) cells_ok Cells Healthy & Target Expressed check_cells->cells_ok Healthy? cells_issue Cellular Issues -> Use Low Passage Cells, Confirm Target check_cells->cells_issue Unhealthy? check_protocol Review Assay Protocol (Incubation Times, Concentrations) protocol_ok Protocol Verified check_protocol->protocol_ok Correct? protocol_issue Protocol Error -> Correct Protocol check_protocol->protocol_issue Incorrect? light_ok->check_compound compound_ok->check_cells cells_ok->check_protocol end Expected Inhibition Achieved protocol_ok->end

Troubleshooting workflow for lack of this compound activity.

Quantitative Data Summary: Potency Comparison

ParameterExpected ResultPotential Unexpected ResultTroubleshooting Action
This compound IC50 (TNF-α binding) ~50 nM[1]> 500 nMVerify light activation step; check compound integrity.
This compound IC50 (IκB phosphorylation) ~600 nM[1]> 5 µMConfirm cell health and TNFRc1 expression; optimize assay conditions.
Maximum Inhibition > 90%< 50%Check for solubility issues with this compound; ensure optimal TNF-α concentration.
Issue 2: Inconsistent Results and High Data Variability

This section addresses high variability in experimental replicates when using this compound.

Experimental Protocol: Standardized Light Activation

  • Prepare cell culture plates and add this compound at the desired concentrations.

  • Immediately following compound addition, place the plates in a controlled light exposure chamber.

  • Expose the plates to a standardized light source (e.g., a specific wavelength and intensity) for a consistent duration (e.g., 15 minutes).

  • Following light activation, proceed with the standard incubation period for your assay.

  • Ensure all plates within an experiment and between experiments receive the identical light treatment.

Signaling Pathway: this compound Mechanism of Action

The binding of TNF-α to TNFR1 is a critical step in the inflammatory signaling cascade.[8][9] this compound is designed to disrupt this interaction.

TNF TNF-α Binding TNF-α / TNFR1 Binding TNF->Binding TNFR1 TNFR1 TNFR1->Binding This compound This compound (Light Activated) This compound->Inhibition Signaling Downstream Signaling (e.g., NF-κB activation) Binding->Signaling Inhibition->Binding

Mechanism of this compound in blocking TNF-α signaling.

By following these guidelines and utilizing the provided troubleshooting resources, researchers can better interpret unexpected results and optimize their experiments with this compound.

References

Minimizing IW927 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IW927, a potent small molecule antagonist of the TNFα-TNFR1 interaction. While this compound has shown promise, high concentrations can lead to off-target effects and subsequent cytotoxicity. This guide is designed to help you minimize these effects and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a "photochemically enhanced" inhibitor that disrupts the binding of tumor necrosis factor-alpha (TNF-α) to the type-1 TNF receptor (TNFR1).[1] It initially binds reversibly to TNFR1 with weak affinity and then, upon exposure to light, forms a covalent bond with the receptor, potently blocking the TNF-stimulated phosphorylation of Iκ-B.[1]

Q2: this compound was reported to have low cytotoxicity. Why am I observing significant cell death at high concentrations?

A2: While this compound did not display cytotoxicity at concentrations up to 100 μM in initial studies[1], exceeding this threshold or prolonged exposure can lead to off-target effects and cell death. Factors contributing to this may include:

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[2]

  • Off-Target Effects: At very high concentrations, small molecule inhibitors can bind to unintended cellular targets, disrupting essential pathways and leading to toxicity.[2]

  • Metabolite Toxicity: Cellular metabolism of this compound could produce toxic byproducts.[2]

  • Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound or its off-target effects.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is the most effective way to identify the optimal concentration that provides the desired inhibitory effect without causing significant cytotoxicity.

Q4: What are the best practices for handling and storing this compound to maintain its stability and minimize potential toxicity?

A4: To ensure the quality and stability of this compound:

  • Follow Datasheet Recommendations: Always adhere to the storage and handling instructions provided by the manufacturer.

  • Use High-Purity Solvents: Dissolve this compound in anhydrous, high-purity solvents like DMSO.

  • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.

  • Light Protection: Given its photochemically enhanced binding, protect this compound solutions from light.[1]

  • Fresh Dilutions: Prepare fresh dilutions in your cell culture medium for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on minimizing cytotoxicity.

Issue Possible Cause Recommended Solution
High levels of cell death across all this compound concentrations. This compound Concentration Too High Perform a dose-response curve starting from a low concentration (e.g., below the reported IC50 of 50 nM) to identify the optimal non-toxic range.[1]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[2]
Prolonged Exposure Reduce the incubation time with this compound. Determine the minimum time required to achieve the desired effect.
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma). Use a fresh batch of cells.
Reduced or no inhibition of TNFα signaling. Incorrect Timing of this compound Addition Add this compound before or concurrently with the TNFα stimulus to ensure it can bind to TNFR1 first.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions.
Inactive Compound Test the activity of your this compound stock in a cell-free biochemical assay if possible.
High background signal in cytotoxicity assays. Assay Interference Some compounds can interfere with assay reagents. Run controls with this compound in cell-free medium to check for direct effects on the assay components.[3]
High Cell Density Optimize the cell seeding density for your assay to avoid high background signals.[4]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol determines the concentration range at which this compound is cytotoxic to a specific cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 200 µM.

    • Include a "vehicle control" (medium with the same DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Remove the old medium and add 100 µL of the this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.

Visualizations

IW927_Signaling_Pathway This compound Mechanism of Action TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (Pro-survival/Inflammation) TNFR1->Complex_I Activates Complex_II Complex II (Apoptosis) TNFR1->Complex_II Can lead to This compound This compound This compound->TNFR1 Inhibits NFkB NF-κB Activation Complex_I->NFkB Caspase8 Caspase-8 Activation Complex_II->Caspase8

Caption: this compound inhibits TNFα binding to TNFR1, blocking downstream signaling.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Prepare_Dilutions Prepare this compound Serial Dilutions Incubate1->Prepare_Dilutions Add_Treatment Add this compound/Controls to Cells Prepare_Dilutions->Add_Treatment Incubate2 Incubate for Exposure Time (24-72h) Add_Treatment->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read_Plate Measure Absorbance at 570nm Solubilize->Read_Plate Analyze Analyze Data & Calculate % Viability Read_Plate->Analyze End End Analyze->End

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Troubleshooting_Tree Troubleshooting High Cytotoxicity Start High Cytotoxicity Observed Check_Concentration Is this compound concentration >100µM? Start->Check_Concentration Reduce_Concentration Perform Dose-Response to Find Optimal Concentration Check_Concentration->Reduce_Concentration Yes Check_Solvent Is Solvent Control Also Toxic? Check_Concentration->Check_Solvent No Reduce_Solvent Decrease Final Solvent Concentration (<0.5%) Check_Solvent->Reduce_Solvent Yes Check_Incubation Is Incubation Time >48h? Check_Solvent->Check_Incubation No Reduce_Time Perform Time-Course Experiment Check_Incubation->Reduce_Time Yes Consider_Other Consider Cell Line Sensitivity or Off-Target Effects Check_Incubation->Consider_Other No

Caption: A decision tree for troubleshooting high cytotoxicity with this compound.

References

Addressing variability in IW927 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IW927 in their experiments. This compound is a potent, photochemically enhanced inhibitor of the tumor necrosis factor-alpha (TNF-α) and tumor necrosis factor receptor 1 (TNFRc1) interaction. Understanding its unique mechanism is critical for obtaining reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule antagonist of the protein-protein interaction between TNF-α and its receptor, TNFRc1.[1][2] Its inhibitory activity is significantly enhanced by light. In the absence of light, this compound binds reversibly to TNFRc1 with weak affinity.[1] Upon exposure to light, it undergoes a photochemical reaction that leads to a covalent modification of the receptor, resulting in potent inhibition of TNF-α binding.[1]

Q2: What is the potency of this compound?

A2: The potency of this compound is dependent on the experimental conditions, particularly the presence of light. Under conditions with light exposure, it potently disrupts the binding of TNF-α to TNFRc1 and blocks downstream signaling.[1][2]

Q3: Is this compound cytotoxic?

A3: this compound has been shown to have no cytotoxic effects at concentrations up to 100 µM.[1][2]

Q4: Is this compound specific for TNFRc1?

A4: Yes, this compound is selective for TNFRc1 and does not show detectable binding to the related cytokine receptors TNFRc2 or CD40.[1]

Troubleshooting Guide

Issue 1: High Variability in IC50 Values

Potential Cause: Inconsistent light exposure during the experiment. Since this compound's inhibitory activity is photochemically enhanced, variations in light conditions between assays will lead to significant differences in potency.

Solution:

  • Standardize Light Conditions: Ensure that all experimental steps involving this compound, from stock solution preparation to final measurements, are performed under consistent and controlled lighting conditions.

  • Control for Dark Conditions: As a control, perform the experiment in complete darkness to measure the basal, reversible inhibition. This will help to confirm that the enhanced potency is indeed light-dependent.

Issue 2: Complete Lack of this compound Activity

Potential Cause 1: The experiment was performed in the absence of light. Without photochemical enhancement, the weak reversible binding of this compound may not be sufficient to produce a measurable inhibitory effect in your assay.

Solution 1:

  • Introduce Controlled Light Exposure: Ensure that the incubation steps with this compound are performed under a consistent light source. Refer to the detailed experimental protocols for recommended light exposure times and intensities.

Potential Cause 2: The specific experimental setup (e.g., plate type, media) is absorbing the light required for photochemical activation.

Solution 2:

  • Use UV-Transparent Labware: If possible, use labware that is transparent to the wavelengths of light required for this compound activation.

  • Test Light Source: Verify that your light source is emitting at the appropriate wavelength and intensity.

Issue 3: Irreproducible Results Between Experiments

Potential Cause: Differences in incubation times with this compound under light exposure. The extent of covalent modification of TNFRc1 is dependent on the duration of light exposure.

Solution:

  • Strictly Control Incubation Times: Standardize the incubation time of cells or proteins with this compound under light for all experiments. Use a timer to ensure consistency.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (TNF-α/TNFRc1 Binding) 50 nMIn vitro binding assay[1][2]
IC50 (TNF-stimulated IκB phosphorylation) 600 nMRamos cells[1][2]
Cytotoxicity No cytotoxicity observedNot specified[1][2]

Experimental Protocols

TNF-α/TNFRc1 Binding Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Recombinant human TNFRc1

  • Europium-labeled TNF-α (Eu-TNF-α)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 96-well assay plates (white, high-binding)

  • Plate reader capable of time-resolved fluorescence

Methodology:

  • Coat the 96-well plate with recombinant TNFRc1 overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the plate and incubate for the desired time (e.g., 30 minutes) at room temperature under a controlled light source. For dark control, perform this step in complete darkness.

  • Add Eu-TNF-α to all wells at a final concentration corresponding to its Kd for TNFRc1.

  • Incubate for 1-2 hours at room temperature, protected from light (to prevent further photochemical reaction).

  • Wash the plate three times with wash buffer.

  • Add enhancement solution and read the time-resolved fluorescence on a compatible plate reader.

  • Calculate IC50 values from the resulting dose-response curve.

TNF-stimulated IκB Phosphorylation Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Ramos cells (or other suitable cell line)

  • Cell culture medium

  • This compound

  • Recombinant human TNF-α

  • Lysis buffer

  • Primary antibody against phospho-IκB

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Methodology:

  • Seed Ramos cells in a multi-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour under a controlled light source. Include a vehicle control (e.g., DMSO) and a dark control.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-IκB.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the effect of this compound on IκB phosphorylation.

Visualizations

TNF_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIP1 RIP1 TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Gene Expression (Inflammation) Nucleus->Gene_expression promotes This compound This compound (with light) This compound->TNFR1 inhibits

Caption: TNF-α/TNFR1 signaling pathway and the inhibitory action of this compound.

IW927_Workflow start Start prep_reagents Prepare Reagents (Cells, this compound, TNF-α) start->prep_reagents pre_treat Pre-treat with this compound prep_reagents->pre_treat light_exposure CRITICAL: Controlled Light Exposure pre_treat->light_exposure stimulate Stimulate with TNF-α light_exposure->stimulate incubate Incubate stimulate->incubate measure Measure Endpoint (e.g., Western Blot, Binding) incubate->measure end End measure->end

Caption: Experimental workflow for using this compound, highlighting the critical light exposure step.

Troubleshooting_Logic issue Inconsistent or No Activity? check_light Was the experiment performed with a controlled light source? issue->check_light no_light Problem: No photochemical enhancement. Solution: Introduce controlled light. check_light->no_light No yes_light Were light conditions (duration, intensity) consistent across all experiments? check_light->yes_light Yes inconsistent_light Problem: Variable photochemical enhancement. Solution: Standardize all light parameters. yes_light->inconsistent_light No consistent_light Check other experimental parameters: reagent stability, cell health, etc. yes_light->consistent_light Yes

Caption: Troubleshooting logic for experiments involving this compound.

References

IW927 degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IW927, a photochemically enhanced inhibitor of the TNF-α-TNFR1 interaction. The information provided will help to ensure the stability and consistent performance of this compound in your experiments by addressing common issues related to its degradation and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that blocks the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNFR1.[1][2] Its mechanism is unique as it is a "photochemically enhanced" inhibitor.[1][2][3] In the absence of light, this compound binds reversibly to TNFR1 with a weak affinity.[1][2][3] However, upon exposure to light, it undergoes a photochemical reaction that results in the formation of a covalent bond with the TNFR1 receptor, leading to irreversible inhibition.[1][2][3] This light-dependent covalent modification is responsible for its potent inhibitory activity.[1][2][3][4]

Q2: What is the primary cause of this compound "degradation" in experimental settings?

A2: The most significant factor leading to the perceived degradation or inconsistent activity of this compound is its sensitivity to light. Unintended exposure to ambient or experimental light can cause the premature covalent activation of the molecule. This can lead to a loss of the active compound from your stock solution before it has had a chance to interact with its target in your experiment, resulting in diminished or variable effects. Therefore, proper handling to control light exposure is critical.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of this compound. Recommendations for storage are summarized in the table below. It is highly advisable to prepare single-use aliquots of the solvent-based stock solution to avoid repeated freeze-thaw cycles.[1][2]

Q4: In what solvents can I dissolve this compound?

A4: this compound is soluble in DMSO.[1] To facilitate dissolution, ultrasonic treatment and gentle warming to 60°C can be applied. It is important to use a fresh, non-hygroscopic stock of DMSO, as absorbed water can negatively impact the solubility of the product.[1]

Troubleshooting Guide

Problem 1: I am observing lower than expected potency or inconsistent results in my experiments.

  • Possible Cause 1: Premature Photochemical Activation.

    • Solution: this compound is photochemically enhanced, meaning its inhibitory action is significantly and irreversibly increased by light.[1][2][3] If your stock solutions or experimental plates are exposed to light before the intended time, the compound may be activated and bind to non-target proteins or surfaces, depleting the effective concentration. Always handle this compound and its solutions in the dark or under dim, red light conditions. Use amber-colored tubes and cover plates with foil.

  • Possible Cause 2: Improper Storage.

    • Solution: Ensure that both the powdered compound and the stock solutions are stored at the recommended temperatures.[1][2] For stock solutions, aliquoting is recommended to prevent degradation from multiple freeze-thaw cycles.[1][2]

  • Possible Cause 3: Incomplete Dissolution.

    • Solution: Ensure that this compound is fully dissolved in DMSO before preparing your working solutions.[1] Incomplete dissolution will lead to an inaccurate concentration. Use sonication and gentle warming if necessary.[1]

Problem 2: My this compound solution appears to have precipitated after being stored.

  • Possible Cause 1: Exceeded Solubility Limit.

    • Solution: Do not prepare stock solutions at a concentration higher than recommended. If precipitation occurs upon thawing, try gently warming the solution to 60°C and vortexing or sonicating to redissolve the compound.[1]

  • Possible Cause 2: Freeze-Thaw Cycles.

    • Solution: Repeated freezing and thawing can affect the stability of the solution. It is best practice to prepare and store single-use aliquots to maintain the integrity of the stock solution.[1][2]

Quantitative Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf LifeSpecial Instructions
Powder -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid freeze-thaw cycles.[1][2]
-20°C1 monthFor short-term storage of aliquots.[1][2]

Table 2: Activity of this compound under Different Light Conditions

ConditionBinding to TNFR1IC₅₀ (TNF-α binding)IC₅₀ (IκB phosphorylation)
With Light Exposure Covalent, Irreversible[1][2][3]50 nM[1][2][3]600 nM[1][2][3]
In the Dark Reversible, Weak Affinity (K_d_ = 40-100 μM)[1][2][3]>100 μM[1]Not applicable

Experimental Protocols & Workflows

Protocol: Cell-Based Assay for TNF-α-induced NF-κB Activation

This protocol provides a general framework for using this compound in a cell-based assay, with specific steps for both light-activated and dark control experiments.

1. Preparation of this compound Stock Solution (Perform in low light/darkroom): a. Allow the powdered this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution in fresh, anhydrous DMSO.[1] c. If needed, sonicate and warm gently (up to 60°C) to ensure complete dissolution.[1] d. Aliquot the stock solution into amber-colored, tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term.[1][2]

2. Cell Seeding: a. Seed your cells of interest (e.g., Ramos cells) in a suitable multi-well plate at a density appropriate for your assay. b. Incubate the cells under standard conditions to allow for attachment and recovery.

3. Treatment with this compound (Perform in low light/darkroom): a. Thaw an aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the cells and add the medium containing this compound.

4. Light vs. Dark Incubation:

  • For Light-Activated Inhibition: a. Expose the plate to a controlled light source. The exact wavelength and duration will need to be optimized for your specific experimental setup. A standard laboratory light box can be used. b. A typical exposure might be for 5-15 minutes.
  • For Dark Control (Reversible Binding): a. Immediately after adding this compound, wrap the plate in aluminum foil to protect it from all light. b. All subsequent steps should be performed in a darkroom or under dim, red light.

5. TNF-α Stimulation: a. After the light/dark incubation with this compound, add TNF-α to the wells to stimulate the cells. b. Return the plates to the incubator for the appropriate time to allow for NF-κB pathway activation (e.g., 15-30 minutes).

6. Assay Readout: a. Lyse the cells and proceed with your chosen method for measuring NF-κB activation, such as quantifying IκB phosphorylation via Western blot, ELISA, or a reporter gene assay.

Diagrams

IW927_Mechanism This compound Mechanism of Action cluster_pathway TNF-α Signaling Pathway cluster_inhibition Inhibition by this compound TNFa TNF-α TNFR1 TNFR1 Receptor TNFa->TNFR1 Binds to ComplexI Complex I (Pro-survival, Inflammation) TNFR1->ComplexI Activates NFkB NF-κB Activation ComplexI->NFkB Leads to IW927_dark This compound (Dark) Reversible Binding IW927_dark->TNFR1 Weakly binds Light Light Exposure IW927_light This compound (Light) Covalent Bond IW927_light->TNFR1 Irreversibly inhibits Light->IW927_light Activates

Caption: Mechanism of this compound as a photochemically enhanced inhibitor of TNF-α/TNFR1 signaling.

IW927_Workflow This compound Experimental Workflow cluster_prep Preparation (Low Light/Dark) cluster_exp Experiment Stock Prepare 10 mM Stock in DMSO Aliquot Aliquot into Amber Vials Stock->Aliquot Store Store at -80°C (long-term) Aliquot->Store Thaw Thaw Aliquot Dilute Prepare Working Dilutions (in dark) Thaw->Dilute Treat Treat Cells (in dark) Dilute->Treat Decision Activate this compound? Treat->Decision Light Expose to Light Decision->Light Yes Dark Keep in Dark (wrap in foil) Decision->Dark No Stimulate Add TNF-α Stimulus Light->Stimulate Dark->Stimulate Readout Assay Readout Stimulate->Readout

Caption: Recommended workflow for handling this compound to prevent degradation and ensure reproducibility.

References

Technical Support Center: Best Practices for Photochemically Enhanced Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for working with photochemically enhanced and photoswitchable inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are photochemically controlled inhibitors?

A: Photochemically controlled inhibitors are small molecules whose inhibitory activity can be controlled by light. They generally fall into two main categories:

  • Photochemically Enhanced Inhibitors: These compounds typically bind to their target protein with weak, reversible affinity in the dark. Upon irradiation with a specific wavelength of light, they undergo a photochemical reaction that results in a highly potent, often covalent and irreversible, bond with the target.[1][2]

  • Photoswitchable Inhibitors: These inhibitors contain a photoswitchable moiety (like an azobenzene (B91143) group) that can be reversibly isomerized between two states using different wavelengths of light.[3][4] One isomer is typically a potent inhibitor (the "on" state), while the other is significantly less active or inactive (the "off" state).[3][4] This allows for dynamic and reversible control over protein activity.

Q2: What is the primary advantage of using these inhibitors?

A: The main advantage is the ability to control protein inhibition with high spatiotemporal precision. Light can be applied to specific locations (e.g., a single cell or subcellular region) and at precise times during an experiment, offering a level of control that is not possible with conventional inhibitors.[3]

Q3: What is the difference between a "trans-on" and a "cis-on" photoswitchable inhibitor?

A: This terminology refers to which isomer of the photoswitch is the active inhibitor. In a "trans-on" mechanism, the trans isomer is the active form, and light is used to convert it to the inactive cis form.[4] Conversely, in a "cis-on" mechanism, the cis isomer is the active inhibitor, which is often desirable as the compound can be introduced in an inactive state and then "turned on" with light.[4]

Q4: How do I choose the correct wavelength of light for my experiment?

A: The optimal wavelength is determined by the absorption spectrum of the photosensitive group on your inhibitor.

  • For photoswitchable inhibitors like azobenzenes, one wavelength (e.g., UV light, ~365 nm) is used to switch from the trans to the cis state, and another (e.g., visible light, >450 nm) is used to switch back.[5]

  • For photochemically enhanced inhibitors , a single activating wavelength is needed to induce the covalent modification. The specific wavelength depends on the compound's chemical structure.[1]

Q5: Can light itself damage the cells or target proteins in my experiment?

A: Yes, high-energy light (like UV) can be phototoxic. Furthermore, some inhibitor compounds can act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation, which can lead to generalized cellular damage.[6] It is crucial to run light-only controls (cells or proteins exposed to the same light conditions without the inhibitor) and inhibitor-only controls (in the dark) to assess these potential effects.

Troubleshooting Guide

Issue: My inhibitor shows lower-than-expected potency.

Possible CauseRecommended Action
Incorrect Light Conditions Verify that you are using the correct wavelength, intensity, and duration of light exposure as specified for your inhibitor. Ensure the light source is properly calibrated and positioned consistently.
Weak Reversible Binding (For Enhanced Inhibitors) Assays performed in complete darkness are expected to show weak affinity (e.g., in the micromolar range).[1][2] The high potency is only achieved after light activation.
Incomplete Photo-switching (For Photoswitchable Inhibitors) You may be reaching a photostationary state (PSS) which is a mixture of "on" and "off" isomers.[3] Characterize the PSS under your experimental conditions using techniques like UPLC or UV-Vis spectroscopy. Adjust light intensity or duration to optimize the percentage of the desired isomer.
Thermal Relaxation For photoswitchable inhibitors, one isomer (often cis) may be thermally unstable and relax back to the more stable form (trans) over time.[5] Determine the half-life of thermal relaxation for your compound under your experimental conditions to ensure it doesn't interfere with your assay timeframe.

Issue: I'm observing off-target effects or high background signal.

Possible CauseRecommended Action
Non-specific Covalent Modification For "enhanced binding" inhibitors, the light-activated state can be highly reactive. To ensure selectivity, allow the inhibitor to bind to its target in the dark before light activation.[2] This pre-incubation step is critical.
Phototoxicity or ROS Production Your compound may be acting as a photosensitizer.[6] Run a control experiment to measure ROS production (e.g., using a ROS-sensitive fluorescent probe). Also, include a "light only" control to assess direct phototoxicity to your cells or sample.[6]
Inhibitor Concentration Too High Using concentrations significantly higher than the IC50 or Ki can lead to inhibition of other proteins.[7] It is recommended to start with a concentration around 5-10 times the known IC50 value and perform a dose-response curve.[7]
Solvent Effects The solvent used to dissolve the inhibitor (e.g., DMSO) can have its own biological effects. Always run a vehicle control where only the solvent is added to the sample under identical light and dark conditions.[7]

Data Presentation: Inhibitor Potency

Table 1: Potency of Photochemically Enhanced Inhibitors Against the TNF-α–TNFRc1 Interaction. [1][2] Data illustrates the significant potency increase upon light activation compared to the weak binding in dark conditions.

CompoundIC50 (TNF-α Binding, with Light)IC50 (Iκ-B Phosphorylation, with Light)Reversible Binding Affinity (in Dark)
IW92750 nM600 nM~40-100 µM
IV703Not ReportedNot Reported~40-100 µM

Table 2: Properties of Photoswitchable Azopyrazole Inhibitors of CDPK1. [3] Data highlights the difference in potency between the E (trans) and Z (cis) isomers, which enables photoswitching.

CompoundIsomerIC50Wavelength for E → ZWavelength for Z → E
1A E-1A69 nM340-365 nm530-565 nm
Z-1AInactive--
1C E-1C111 nM340-365 nm530-565 nm
Z-1CInactive--

Diagrams and Workflows

cluster_0 Photochemically Enhanced Inhibitor cluster_1 Photoswitchable Inhibitor a1 Weak, Reversible Binding (Dark Conditions) a2 Light Activation (Specific Wavelength) a1->a2 a3 Potent, Covalent Bond (Irreversible Inhibition) a2->a3 b1 Active Isomer (e.g., trans) b2 Inactive Isomer (e.g., cis) b1->b2 Light (λ1) b2->b1 Light (λ2) or Thermal Relaxation

Caption: Mechanisms of photochemically controlled inhibitors.

cluster_exp Experimental Group cluster_ctrl Control Group start Start: Prepare Reagents (Protect from light) preinc Pre-incubation (Inhibitor + Target in Dark) Allows for specific binding start->preinc split Divide into Control and Experimental Groups preinc->split light Light Activation (Apply specific λ) split->light Light On dark No Light Activation (Keep in dark) split->dark Light Off measure_exp Measure Activity light->measure_exp compare Compare Results measure_exp->compare measure_ctrl Measure Activity dark->measure_ctrl measure_ctrl->compare

Caption: General experimental workflow for enhanced inhibitors.

start Issue: Low or No Inhibition q1 Are light conditions (λ, intensity, duration) correct? start->q1 s1 Solution: Verify light source specs and experimental setup. q1->s1 No q2 Is this an 'enhanced binding' inhibitor tested in the dark? q1->q2 Yes s2 Expected Result: Weak binding is normal. Potency requires light. q2->s2 Yes q3 Is this a 'photoswitchable' inhibitor? q2->q3 No s3 Possible Cause: Incomplete switching (PSS) or thermal relaxation. q3->s3 Yes end Further investigation needed q3->end No

Caption: Troubleshooting logic for low inhibitor potency.

Experimental Protocols

Protocol 1: Measuring Light-Dependent Inhibition of a Protein-Protein Interaction (PPI) This protocol is adapted from the TNF-α–TNFRc1 binding assay.[2]

  • Preparation (Light Exclusion): All steps before light activation must be performed in the dark or under a safelight to prevent premature activation of the inhibitor.

  • Target Immobilization: Coat high-protein-binding 96-well plates with the target protein (e.g., 20 ng/well of TNFRc1) overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Incubation (Pre-binding): Add serial dilutions of the photochemically enhanced inhibitor to the wells. Incubate for 30-60 minutes at room temperature in the dark. This allows the inhibitor to bind reversibly to the immobilized target. A "dark" control plate should be prepared and kept entirely in the dark.

  • Light Activation: Expose the experimental plate to the appropriate wavelength and intensity of light for a defined period (e.g., 30 minutes at room temperature).

  • Ligand Addition: Add the labeled binding partner (e.g., Europium-labeled TNF-α) to all wells (both light-exposed and dark control plates). Incubate for a sufficient time to allow binding to any available target protein.

  • Washing and Detection: Wash the plates to remove unbound ligand. Read the signal (e.g., time-resolved fluorescence for Europium).

  • Analysis: Compare the signal from the light-exposed wells to the dark control wells. A significant decrease in signal in the light-exposed wells indicates potent, light-dependent inhibition of the PPI. Calculate IC50 values from the dose-response curve.

Protocol 2: Basic Characterization of a Photoswitchable Inhibitor This protocol is based on methods for characterizing azobenzene-based inhibitors.[3][5]

  • Spectroscopic Analysis: Dissolve the inhibitor in a suitable buffer (e.g., TRIS buffer with 5% DMSO). Record the UV-Vis absorption spectrum to identify the absorption maxima for both isomers.

  • Photo-isomerization:

    • To generate the cis-rich photostationary state (PSS), irradiate the solution with light at the wavelength corresponding to the trans isomer's absorption maximum (e.g., 365 nm).

    • To switch back to the trans-rich PSS, irradiate with light at the cis isomer's absorption maximum (e.g., >450 nm).

  • Quantification of PSS: Use UPLC or HPLC to separate and quantify the ratio of trans and cis isomers at each photostationary state by integrating the peak areas.[3]

  • Thermal Stability Assay:

    • Generate the cis-rich PSS using light.

    • Incubate the solution in the dark at the desired experimental temperature (e.g., 37°C).

    • At various time points, take an aliquot and analyze the cis/trans ratio using UPLC/HPLC.

    • Calculate the half-life (t1/2) of thermal relaxation from cis back to trans.[5]

  • Activity Assay:

    • Prepare two sets of your enzyme activity assay.

    • To one set, add the inhibitor that has been pre-irradiated to the trans-rich state ("on" or "off" depending on inhibitor design).

    • To the other set, add the inhibitor that has been pre-irradiated to the cis-rich state.

    • Perform the enzyme activity assay and determine the IC50 value for each isomeric state. The ratio of the IC50 values gives you the "switching factor".[5]

References

Validation & Comparative

Unveiling the Specificity of IW927 for TNFRc1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IW927's performance in specifically targeting the Tumor Necrosis Factor Receptor 1 (TNFRc1). Supporting experimental data, detailed protocols, and visual pathway representations are included to offer a comprehensive overview.

This compound has been identified as a potent small molecule antagonist of the interaction between Tumor Necrosis Factor-alpha (TNF-α) and its primary signaling receptor, TNFRc1. Understanding the specificity of this interaction is crucial for its development as a potential therapeutic agent. This guide delves into the validation of this compound's specificity, comparing its performance with other known inhibitors and providing the methodologies behind the validating experiments.

Performance Comparison of TNFRc1 Inhibitors

The following table summarizes the quantitative data for this compound and other alternative small molecule inhibitors targeting TNFRc1. This allows for a direct comparison of their potency.

CompoundTargetAssay TypeIC50Reference
This compound TNFRc1 TNF-α Binding Disruption 50 nM [1][2]
TNF-stimulated Iκ-B Phosphorylation 600 nM [1][2]
Zafirlukast analogue (8h cpCF3)TNFR1IκBα degradation0.6 ± 0.3 nM[3]
Zafirlukast analogue (9a MeCF3)TNFR1IκBα degradation0.71 ± 0.35 nM[3]
Zafirlukast analogue (9c MeOEtCF3)TNFR1IκBα degradation2.1 ± 2.6 nM[3]

Note: The inhibitory activity of this compound is photochemically enhanced. It binds reversibly to TNFRc1 with a weaker affinity (approximately 40-100 μM) in the absence of light and then forms a covalent bond upon photo-reaction.[1][2]

Validation of Specificity

Experimental data has demonstrated the specificity of this compound for TNFRc1. Studies have shown that this compound did not exhibit detectable binding to the related cytokine receptors TNFRc2 or CD40.[1] Furthermore, it did not show any cytotoxicity at concentrations as high as 100 μM.[1] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's specificity.

TNF-α Binding Assay (Solid-Phase)

This assay quantifies the ability of a compound to disrupt the binding of TNF-α to TNFRc1.

  • Plate Coating: 96-well microtiter plates are coated with recombinant human TNFRc1/Fc chimera.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to prevent non-specific binding.

  • Compound Incubation: A dilution series of the test compound (e.g., this compound) is prepared and added to the wells.

  • Ligand Addition: Europium-labeled TNF-α (Eu-TNF-α) is added to the wells.

  • Incubation: The plates are incubated to allow for binding between Eu-TNF-α and the coated TNFRc1.

  • Washing: The plates are washed to remove unbound Eu-TNF-α.

  • Detection: The amount of bound Eu-TNF-α is quantified by measuring time-resolved fluorescence.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Assay for TNF-stimulated Iκ-B Phosphorylation

This assay assesses the functional effect of the inhibitor on the intracellular signaling pathway activated by TNF-α.

  • Cell Culture: Ramos cells, a human B-lymphocyte cell line, are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates.

  • Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

  • TNF-α Stimulation: The cells are stimulated with a known concentration of TNF-α to induce the signaling cascade.

  • Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular proteins.

  • Western Blotting:

    • The protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Iκ-B.

    • A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is added.

    • The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The intensity of the phosphorylated Iκ-B band is quantified and normalized to a loading control. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the context of this compound's action and the process of its validation, the following diagrams are provided.

TNFRc1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor TNF-alpha TNF-alpha TNFRc1 TNFRc1 TNF-alpha->TNFRc1 Binding TRADD TRADD TNFRc1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Complex_I Complex I TRADD->Complex_I TRAF2->Complex_I RIP1->Complex_I IKK IKK Complex Complex_I->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NF-kB NF-κB IkB->NF-kB Release Nucleus Nucleus NF-kB->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->TNFRc1 Inhibition IW927_Validation_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_specificity Specificity Assay plate_prep Coat Plate with TNFRc1 add_this compound Add this compound plate_prep->add_this compound add_tnf Add Labeled TNF-α add_this compound->add_tnf measure_binding Measure Bound TNF-α add_tnf->measure_binding ic50_binding Calculate IC50 (Binding Assay) measure_binding->ic50_binding cell_culture Culture Ramos Cells preincubate_this compound Pre-incubate with this compound cell_culture->preincubate_this compound stimulate_tnf Stimulate with TNF-α preincubate_this compound->stimulate_tnf cell_lysis Cell Lysis stimulate_tnf->cell_lysis western_blot Western Blot for p-IκB cell_lysis->western_blot ic50_cellular Calculate IC50 (Functional Assay) western_blot->ic50_cellular specificity_test Binding Assay with TNFRc2 and CD40 no_binding Result: No Detectable Binding specificity_test->no_binding

References

IW927: A Comparative Analysis of its Cross-reactivity with Cytokine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor IW927's binding affinity and functional activity, with a focus on its cross-reactivity with related cytokine receptors. Experimental data is presented to offer an objective assessment of its selectivity profile.

Executive Summary

This compound is a potent, photochemically enhanced inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) and its receptor, Tumor Necrosis Factor Receptor 1 (TNFRc1). Experimental evidence demonstrates that this compound exhibits a high degree of selectivity for TNFRc1, with minimal to no detectable binding to the closely related cytokine receptors, TNFRc2 and CD40. This high specificity suggests a favorable profile for targeted therapeutic applications aimed at modulating the TNF-α/TNFRc1 signaling axis while avoiding off-target effects associated with broader cytokine receptor inhibition.

Comparative Selectivity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target, TNFRc1, and its cross-reactivity with TNFRc2 and CD40.

Target ReceptorAssay TypeIC50 (nM)Selectivity vs. TNFRc1Reference
TNFRc1 TNF-α/TNFRc1 Binding Assay50-[1]
IκB Phosphorylation Assay (Ramos cells)600-[1]
TNFRc2 TNF-α/TNFRc2 Binding Assay>100,000*>2000-fold[1]
CD40 CD40L/CD40 Binding AssayNot Detectable>2000-fold[1]

*Based on the reported >2000-fold selectivity relative to the TNFRc1 IC50 of 50 nM.

Signaling Pathways

This compound specifically interrupts the signaling cascade initiated by the binding of TNF-α to TNFRc1. This pathway is a key driver of inflammation and apoptosis. In contrast, signaling through TNFR2, which is not significantly affected by this compound, is more commonly associated with cell survival and tissue regeneration. The high selectivity of this compound for TNFRc1 is therefore critical for its targeted therapeutic potential.

TNFR_Signaling_Pathways TNFR1 and TNFR2 Signaling Pathways cluster_TNFR1 TNFR1 Signaling Pathway (Inhibited by this compound) cluster_TNFR2 TNFR2 Signaling Pathway (Unaffected by this compound) TNFa1 TNF-α TNFR1 TNFR1 TNFa1->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits This compound This compound This compound->TNFR1 Inhibits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIPK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Inflammation Apoptosis NFkB->Inflammation Promotes TNFa2 TNF-α TNFR2 TNFR2 TNFa2->TNFR2 Binds TRAF1_2 TRAF1/2 TNFR2->TRAF1_2 Recruits cIAP1_2 cIAP1/2 TRAF1_2->cIAP1_2 NIK NIK TRAF1_2->NIK Activates p100_RelB p100/RelB NIK->p100_RelB Processes CellSurvival Cell Survival Immune Regulation p100_RelB->CellSurvival Promotes

Caption: Differential inhibition of TNFR signaling by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TNF-α/TNFRc1 Competitive Binding Assay

This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the ability of a test compound, such as this compound, to inhibit the binding of TNF-α to its receptor, TNFRc1.

Materials:

  • 96-well microplate

  • Recombinant human TNFRc1/Fc chimera

  • Biotinylated recombinant human TNF-α

  • This compound or other test compounds

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human TNFRc1/Fc at a concentration of 10 ng per well overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1 hour at room temperature.

  • Competition: Prepare serial dilutions of this compound. In a separate plate, pre-incubate the this compound dilutions with a fixed concentration of biotinylated TNF-α for 1 hour at room temperature.

  • Binding: Transfer the pre-incubated this compound/biotinylated TNF-α mixture to the TNFRc1-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate and incubate in the dark until color develops (approximately 15-30 minutes).

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: The IC50 value is determined by plotting the absorbance against the logarithm of the inhibitor concentration.

Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow cluster_workflow Workflow start Start coat Coat plate with TNFRc1 start->coat block Block plate coat->block preincubate Pre-incubate this compound with Biotin-TNF-α block->preincubate bind Add mixture to plate for binding preincubate->bind detect Add Streptavidin-HRP bind->detect develop Add TMB substrate detect->develop read Read absorbance at 450 nm develop->read analyze Calculate IC50 read->analyze

Caption: Workflow of the competitive binding ELISA.

IκB Phosphorylation Assay in Ramos Cells

This Western blot-based assay measures the ability of this compound to inhibit the TNF-α-induced phosphorylation of IκB, a key downstream event in the TNFRc1 signaling pathway.

Materials:

  • Ramos (human Burkitt's lymphoma) cell line

  • Recombinant human TNF-α

  • This compound or other test compounds

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagents

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15 minutes).

  • Cell Lysis: Harvest the cells and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with wash buffer.

  • Detection: Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total IκBα and a loading control (e.g., β-actin) to normalize the results.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of IκB phosphorylation by this compound and calculate the IC50 value.

Western_Blot_Workflow IκB Phosphorylation Western Blot Workflow cluster_workflow Workflow start Start treat_cells Treat Ramos cells with This compound and TNF-α start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (p-IκB) block->primary_ab secondary_ab Incubate with secondary antibody (HRP) primary_ab->secondary_ab detect ECL detection secondary_ab->detect analyze Analyze and calculate IC50 detect->analyze

References

A Comparative Analysis of Reversible vs. Covalent Inhibition of TNFR1: The Case of IW927

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibitor binding is critical for designing effective therapeutics. This guide provides a detailed comparison of reversible and covalent inhibition of Tumor Necrosis Factor Receptor 1 (TNFR1), featuring the unique photo-activated covalent inhibitor, IW927.

The interaction between Tumor Necrosis Factor-alpha (TNF-α) and its primary receptor, TNFR1, is a key driver of inflammation and apoptosis, making it a prime target for therapeutic intervention in a range of autoimmune diseases and other inflammatory conditions. Small molecule inhibitors of this protein-protein interaction fall into two main categories: reversible and covalent. This guide explores the characteristics of each, using the reversible inhibitor Zafirlukast and the photo-activated covalent inhibitor this compound as key examples.

Reversible vs. Covalent Inhibition: A Head-to-Head Comparison

The fundamental difference between reversible and covalent inhibitors lies in the nature of their interaction with the target protein. Reversible inhibitors bind to their target through non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This binding is transient, and the inhibitor can freely associate and dissociate from the target. In contrast, covalent inhibitors form a stable, chemical bond with the target protein, leading to irreversible or very slowly reversible inhibition.

This compound presents a unique hybrid approach. In the absence of light, it binds reversibly to TNFR1 with weak affinity. However, upon photoactivation, it forms a permanent covalent bond with the receptor, offering the potential for potent and sustained inhibition with spatial and temporal control.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the reversible inhibitor Zafirlukast. It is important to note that a direct comparison is challenging due to the different assays and conditions reported in the literature. No specific, non-photoactivated covalent small-molecule inhibitors of TNFR1 with comparable quantitative data were identified in the public domain for a three-way comparison.

InhibitorInhibition TypeTargetAssayParameterValueCitation
This compound Photo-activated CovalentTNFR1TNF-α/TNFR1 Binding Assay (in light)IC5050 nM[1]
TNFR1IκBα Phosphorylation Assay (in light)IC50600 nM[1]
TNFR1Reversible Binding (in dark)Kd40-100 µM[1]
Zafirlukast Reversible, Non-competitiveTNFR1NF-κB Luciferase Reporter AssayIC50~10 µM (for an analog)[2]
TNFR119F NMR Binding AssayKd~4.6 µM (for an analog)[2]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key assays used to characterize TNFR1 inhibitors.

TNF-α/TNFR1 Competitive Binding Assay (ELISA)

This assay is used to determine the ability of an inhibitor to block the interaction between TNF-α and TNFR1.

  • Coating: A 96-well plate is coated with recombinant human TNFR1.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk in PBS).

  • Competition: A fixed concentration of labeled TNF-α (e.g., biotinylated or europium-labeled) is mixed with serial dilutions of the test inhibitor.

  • Incubation: The mixture is added to the TNFR1-coated wells and incubated to allow binding.

  • Detection: After washing away unbound reagents, the amount of labeled TNF-α bound to the plate is quantified. For biotinylated TNF-α, this is typically done by adding streptavidin-HRP followed by a chromogenic substrate. For europium-labeled TNF-α, time-resolved fluorescence is measured.

  • Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce the binding of labeled TNF-α by 50%.

IκBα Phosphorylation Assay (Western Blot)

This cell-based assay assesses the functional consequence of TNFR1 inhibition by measuring the phosphorylation of a key downstream signaling molecule, IκBα.

  • Cell Culture and Treatment: A suitable cell line (e.g., Ramos cells) is cultured and then treated with the test inhibitor at various concentrations for a defined period.

  • Stimulation: The cells are then stimulated with TNF-α to activate the TNFR1 signaling pathway.

  • Cell Lysis: The cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα). A separate blot or re-probing of the same blot with an antibody for total IκBα is performed as a loading control.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured using an imaging system.

  • Data Analysis: The band intensities for p-IκBα are normalized to the total IκBα levels. The percentage of inhibition of IκBα phosphorylation is then calculated relative to the TNF-α stimulated control without the inhibitor.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor, a key downstream effector of TNFR1 signaling.

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Inhibitor Treatment and Stimulation: The transfected cells are treated with the test inhibitor at various concentrations, followed by stimulation with TNF-α.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase signal, which is proportional to NF-κB activity, is plotted against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TNFR1 signaling pathway, the mechanism of action of different inhibitor types, and a typical experimental workflow for inhibitor characterization.

TNFR1_Signaling_Pathway TNFR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIPK1->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB pIkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Apoptosis) Nucleus->Gene_expression

Caption: A simplified diagram of the TNFR1 signaling pathway.

Inhibition_Mechanisms Inhibitor Mechanisms of Action cluster_reversible Reversible Inhibition cluster_covalent Covalent Inhibition cluster_photo Photo-activated Covalent Inhibition (this compound) Reversible_Inhibitor Reversible Inhibitor (e.g., Zafirlukast) TNFR1_R TNFR1 Reversible_Inhibitor->TNFR1_R Non-covalent binding Covalent_Inhibitor Covalent Inhibitor TNFR1_C TNFR1 Covalent_Inhibitor->TNFR1_C Covalent bond formation IW927_dark This compound (dark) TNFR1_P TNFR1 IW927_dark->TNFR1_P Reversible binding IW927_light This compound (light) IW927_dark->IW927_light Photoactivation IW927_light->TNFR1_P Covalent bond formation

Caption: Mechanisms of reversible, covalent, and photo-activated covalent inhibition.

Experimental_Workflow Inhibitor Characterization Workflow Start Start: Inhibitor Candidate Binding_Assay Biochemical Assay: TNF-α/TNFR1 Binding Start->Binding_Assay Cell_Signaling_Assay Cell-based Assay: IκBα Phosphorylation Start->Cell_Signaling_Assay Functional_Assay Cell-based Assay: NF-κB Activation Start->Functional_Assay Data_Analysis Data Analysis: IC50 / Kd Determination Binding_Assay->Data_Analysis Cell_Signaling_Assay->Data_Analysis Functional_Assay->Data_Analysis End End: Characterized Inhibitor Data_Analysis->End

Caption: A typical workflow for characterizing TNFR1 inhibitors.

Conclusion

The choice between a reversible and a covalent inhibitor for targeting TNFR1 involves a trade-off between sustained efficacy and potential off-target effects. Reversible inhibitors like Zafirlukast offer a dynamic interaction that can be advantageous in terms of safety and minimizing off-target binding. Covalent inhibitors, on the other hand, can provide a more durable and potent blockade of the signaling pathway.

This compound represents an innovative approach that combines the features of both. Its photo-activated covalent mechanism allows for precise control over the irreversible inhibition, potentially minimizing systemic side effects while achieving high potency at the desired site of action. This makes this compound and similar photo-activated inhibitors an exciting area for future research and development in the quest for more effective and safer TNFR1-targeted therapies. Further studies are needed to identify and characterize non-photoactivated covalent inhibitors to provide a more complete picture of the therapeutic landscape for TNFR1 inhibition.

References

Orthogonal Assays to Validate IW927's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal assays essential for validating the mechanism of action of IW927, a potent inhibitor of the tumor necrosis factor-alpha (TNF-α) and its receptor, TNFR1. By employing a multi-faceted experimental approach, researchers can build a robust body of evidence to confirm this compound's intended biological activity, from direct target engagement to downstream cellular consequences.

This compound acts as a photochemically enhanced antagonist of the TNF-α-TNFR1 interaction.[1] It disrupts the binding of TNF-α to TNFRc1 and subsequently blocks TNF-stimulated phosphorylation of IκB, a key step in the NF-κB signaling cascade.[1] The validation of this mechanism of action requires a suite of assays that independently and complementarily probe different aspects of this compound's biological effects.

Data Presentation: Comparative Analysis of Orthogonal Assays

The following table summarizes key quantitative data from representative orthogonal assays used to characterize inhibitors of the TNF-α-TNFR1 pathway. While specific data for this compound is limited in publicly available literature, this table provides a comparative framework for expected results.

Assay Type Parameter Measured Inhibitor IC50 / Kd Cell Line/System Reference
Biochemical Binding Assay Inhibition of TNF-α/TNFR1 bindingThis compoundIC50 = 50 nMBiochemical[1]
T1 (binds TNF-α)Kd = 11 µMSPR[2][3]
R1 (binds TNFR1)Kd = 16 µMSPR[2][3]
Cell-Based Target Engagement Inhibition of IκBα phosphorylationThis compoundIC50 = 600 nMRamos cells[1]
Zafirlukast analog-HEK293 cells[4]
Downstream Signaling Assay Inhibition of NF-κB activationZafirlukast analog-HEK293 cells[4]
Cellular Function Assay Inhibition of TNF-induced IL-8 releaseFab 13.7-HT1080 cells[5]
Inhibition of TNF-induced cytotoxicityIgG 13.7-Kym-1 cells[5]
Selectivity Assay Binding to TNFR2This compoundNo detectable bindingBiochemical[1]
Anti-TNFR2 antibodyNo inhibition of TNF-α/TNFR1HTRF[6]

Experimental Protocols: Key Methodologies

Detailed protocols for the principal orthogonal assays are provided below. These methodologies are based on established techniques and can be adapted for the specific validation of this compound.

Biochemical Assay: TNF-α/TNFR1 Binding Inhibition (ELISA)

This assay directly measures the ability of this compound to disrupt the interaction between TNF-α and TNFR1 in a cell-free system.

Materials:

  • Recombinant human TNF-α

  • Recombinant human TNFR1-Fc fusion protein

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Anti-TNF-α antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • This compound in appropriate solvent (e.g., DMSO)

Procedure:

  • Coat a 96-well plate with TNFR1-Fc (e.g., 1 µg/mL in coating buffer) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Pre-incubate a fixed concentration of biotinylated TNF-α with serial dilutions of this compound for 30 minutes at room temperature.

  • Add the TNF-α/IW927 mixture to the TNFR1-coated wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assay: Inhibition of IκBα Phosphorylation (Western Blot)

This assay assesses the ability of this compound to block the TNF-α-induced degradation of IκBα, a direct downstream event of TNFR1 signaling.

Materials:

  • Ramos cells (or other suitable cell line)

  • Cell culture medium

  • TNF-α

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed Ramos cells and allow them to grow to the desired density.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total IκBα and β-actin for normalization.

Downstream Signaling Assay: NF-κB Reporter Gene Assay

This assay quantifies the overall inhibition of the NF-κB signaling pathway by measuring the activity of a reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium

  • TNF-α

  • This compound

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells into a white, opaque 96-well plate and incubate overnight.[8]

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.[8]

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.[8]

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Mandatory Visualization

Orthogonal_Assays_for_IW927_MoA cluster_biochemical Biochemical Level This compound This compound TNFR1 TNFR1 TNFa TNF-α

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_incubation Incubation & Detection cluster_analysis Analysis p1 Coat plate with TNFR1 p2 Block non-specific binding sites p1->p2 p3 Prepare this compound dilutions and pre-incubate with TNF-α p2->p3 i1 Add TNF-α/IW927 mix to wells p3->i1 i2 Incubate to allow binding i1->i2 d1 Add HRP-conjugated secondary antibody i2->d1 d2 Add TMB substrate and stop solution d1->d2 a1 Read absorbance at 450 nm d2->a1 a2 Calculate % inhibition and IC50 a1->a2

Downstream_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds This compound This compound This compound->TNFR1 Inhibits ComplexI Complex I (TRADD, TRAF2, RIPK1) IKK IKK Complex IkB_NFkB IκB-NF-κB Complex NFkB_free NF-κB NFkB_nuc NF-κB DNA DNA (κB sites) Transcription Gene Transcription Inflammation Inflammation Transcription->Inflammation Pro-inflammatory Cytokines

References

Comparative Efficacy of IW927 and Other TNF-α Inhibitors in B-Cell Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A a comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of IW927 in comparison to other Tumor Necrosis Factor-alpha (TNF-α) inhibitors, with a focus on its activity in Ramos B-cell lymphoma cells.

This guide provides a detailed comparison of the small molecule inhibitor this compound with other TNF-α antagonists, including another small molecule and established biologic therapies. The information is curated to assist in evaluating their potential in research and preclinical settings.

Introduction to TNF-α Inhibition in B-Cell Lymphoma

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a critical role in inflammation and immune regulation. In the context of B-cell malignancies, such as Burkitt's lymphoma, the TNF-α signaling pathway can contribute to cell survival and proliferation, primarily through the activation of the NF-κB transcription factor. Inhibition of this pathway is a therapeutic strategy to induce apoptosis and inhibit the growth of cancer cells. Ramos cells, a human Burkitt's lymphoma cell line, are a widely used model to study the efficacy of TNF-α inhibitors as they express the TNF receptor 1 (TNFR1) and exhibit a functional NF-κB signaling pathway.

Data Presentation: Comparative Efficacy of TNF-α Inhibitors

The following table summarizes the available data on the efficacy of this compound and other TNF-α inhibitors in inhibiting the NF-κB signaling pathway. While quantitative data for direct comparison in the same cell line is limited for biologic inhibitors, this table provides a consolidated view of their reported effects.

InhibitorTypeMechanism of ActionCell LineEfficacy MeasurementIC50 / EffectCitation(s)
This compound Small MoleculeAntagonist of TNF-α binding to TNFR1RamosInhibition of TNF-α-induced IκB phosphorylation600 nM[1]
UCB-9260 Small MoleculeDestabilizes TNF-α trimerNot SpecifiedInhibition of NF-κB activation202 nM
Infliximab Monoclonal AntibodyBinds to soluble and transmembrane TNF-α4T1 (murine breast cancer)Decrease in NF-κB activationQualitative decrease
Adalimumab Monoclonal AntibodyBinds to soluble and transmembrane TNF-αSynovial fibroblastsInhibition of TNF-α-induced NF-κB activationUp to 80% inhibition
Etanercept Fusion ProteinBinds to soluble TNF-αPrimary B-cellsReduction in phosphorylated p65 (NF-κB)Qualitative decrease[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of TNF-α inhibitors.

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds This compound This compound This compound->TNFR1 Inhibits Binding TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IκB IκB IKK->IκB Phosphorylates p-IκB p-IκB NF-κB NF-κB (p50/p65) NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates p-IκB->NF-κB Releases Gene Expression Pro-survival Gene Expression NF-κB_nuc->Gene Expression Induces

Caption: TNF-α signaling pathway leading to NF-κB activation and its inhibition by this compound.

experimental_workflow Cell Culture Culture Ramos Cells Treatment Treat with this compound or other TNF-α inhibitors Cell Culture->Treatment Stimulation Stimulate with TNF-α Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Protein Quantification Bradford or BCA Assay Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot Transfer SDS-PAGE->Western Blot Antibody Incubation Primary & Secondary Antibody Incubation Western Blot->Antibody Incubation Detection Chemiluminescent Detection Antibody Incubation->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for assessing the inhibition of IκB phosphorylation.

Experimental Protocols

Inhibition of TNF-α-induced IκB Phosphorylation in Ramos Cells

This protocol details the methodology to assess the inhibitory effect of compounds on the TNF-α-induced phosphorylation of IκBα, a key step in the activation of the NF-κB pathway.

1. Cell Culture and Plating:

  • Culture Ramos cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture plate and allow them to grow overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound and other test compounds in DMSO.

  • On the day of the experiment, dilute the compounds to the desired final concentrations in serum-free RPMI-1640 medium.

  • Pre-incubate the cells with the compounds or vehicle (DMSO) for 1-2 hours at 37°C.

3. TNF-α Stimulation:

  • Prepare a stock solution of recombinant human TNF-α in sterile PBS containing 0.1% BSA.

  • Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL.

  • Incubate the cells for 15-30 minutes at 37°C.

4. Cell Lysis:

  • After stimulation, immediately place the culture plate on ice and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein extract.

5. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

6. Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phospho-IκBα band to the total IκBα or housekeeping protein band.

  • Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent inhibition of the TNF-α-induced NF-κB signaling pathway in Ramos B-cell lymphoma cells, with a specific IC50 value for the inhibition of IκB phosphorylation. While direct quantitative comparisons with biologic TNF-α inhibitors in this cell line are not available, the existing data suggests that small molecule inhibitors like this compound offer a promising avenue for targeted therapy in B-cell malignancies where the TNF-α/NF-κB axis is a key driver of cell survival. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these different classes of TNF-α inhibitors in relevant cancer models.

References

Reproducibility of IW927's IC50 Value for TNFRc1 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported IC50 value of IW927 for Tumor Necrosis Factor Receptor 1 (TNFRc1) binding, discusses the reproducibility of this value, and presents alternative compounds with supporting experimental data. The information is intended to assist researchers in evaluating the utility of this compound and other molecules targeting the TNF-α/TNFRc1 interaction.

Executive Summary

This compound is a small molecule inhibitor reported to disrupt the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFRc1, with a half-maximal inhibitory concentration (IC50) of 50 nM.[1][2][3][4][5] A critical factor influencing the reproducibility of this IC50 value is the compound's mechanism of action. This compound is a "photochemically enhanced" inhibitor.[1][2][3][4][5] In the absence of light, it binds reversibly to TNFRc1 with a much weaker affinity (in the micromolar range).[1][3] Upon exposure to light, it forms a covalent bond with the receptor, leading to a significantly more potent, irreversible inhibition.[1][3] This light-dependent activity is a crucial consideration for any experimental attempt to reproduce the reported IC50 value and may explain the limited number of independent studies reporting on this specific compound. This guide provides a comparison with other small molecules that inhibit the TNF-α/TNFRc1 interaction and details the experimental protocols necessary for such evaluations.

Comparison of Small Molecule Inhibitors of TNF-α/TNFRc1 Binding

The following table summarizes the IC50 values of this compound and other selected small molecule inhibitors that act by disrupting the interaction between TNF-α and TNFRc1. It is important to note that the experimental conditions under which these values were determined can significantly impact the results.

CompoundIC50 ValueMechanism of ActionReference
This compound 50 nMCovalent, photochemically enhanced[1][2][3][4][5]
Suramin35 µMCompetitive inhibitor[6]
WP9QY5 µMPeptidomimetic, competitive inhibitor[6]

Experimental Protocols

Accurate determination of IC50 values is paramount for comparing the potency of different inhibitors. Below is a detailed protocol for a competitive binding assay, similar to the one used for the initial characterization of this compound, which can be adapted to evaluate other potential inhibitors of the TNF-α/TNFRc1 interaction.

TNFRc1 Competitive Binding Assay Protocol

This protocol is based on the method described in the original study of this compound.[1]

Materials:

  • Recombinant human TNFRc1

  • Europium-labeled human TNF-α (Eu-TNF-α)

  • Test compounds (e.g., this compound and alternatives)

  • High-binding 96-well plates

  • Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS)

  • Enhancement Solution (for time-resolved fluorescence)

  • Plate reader capable of measuring time-resolved fluorescence

Procedure:

  • Coating: Coat the wells of a high-binding 96-well plate with recombinant human TNFRc1 (e.g., 100 ng/well in Coating Buffer) overnight at 4°C.

  • Washing: Wash the wells three times with Wash Buffer to remove unbound receptor.

  • Blocking: Block the remaining protein-binding sites by incubating the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with Wash Buffer.

  • Compound Incubation: Add serial dilutions of the test compounds (including a vehicle control, e.g., DMSO) to the wells. For light-sensitive compounds like this compound, this step should be performed under controlled light (or dark) conditions. Incubate for a predetermined time (e.g., 1 hour) at room temperature.

  • Ligand Binding: Add a constant concentration of Eu-TNF-α (e.g., at its Kd concentration for TNFRc1) to all wells. Incubate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature. For photochemically enhanced inhibitors, this step might require exposure to a light source.

  • Washing: Wash the wells five times with Wash Buffer to remove unbound Eu-TNF-α.

  • Signal Development: Add Enhancement Solution to each well and incubate for 10-15 minutes at room temperature to develop the fluorescent signal.

  • Fluorescence Measurement: Measure the time-resolved fluorescence using a compatible plate reader.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific binding of Eu-TNF-α by 50%.

Visualizations

TNFRc1 Signaling Pathway

The binding of TNF-α to TNFRc1 initiates a complex signaling cascade that can lead to inflammation, apoptosis, or cell survival. Understanding this pathway is crucial for contextualizing the effects of inhibitors.

TNFRc1_Signaling_Pathway TNFa TNF-α Trimer TNFRc1 TNFRc1 TNFa->TNFRc1 Binding & Trimerization ComplexI Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) TNFRc1->ComplexI Recruitment NFkB_Activation NF-κB Activation ComplexI->NFkB_Activation MAPK_Activation MAPK Activation (JNK, p38) ComplexI->MAPK_Activation ComplexII Complex II (TRADD, FADD, Caspase-8) ComplexI->ComplexII Internalization Inflammation Inflammation Cell Survival NFkB_Activation->Inflammation MAPK_Activation->Inflammation Apoptosis Apoptosis ComplexII->Apoptosis

Caption: Simplified signaling pathway of TNFRc1 activation.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a compound in a competitive binding assay.

IC50_Workflow Start Start Plate_Coating Coat Plate with TNFRc1 Start->Plate_Coating Blocking Block Wells Plate_Coating->Blocking Add_Inhibitor Add Serial Dilutions of Inhibitor Blocking->Add_Inhibitor Add_Labeled_Ligand Add Labeled TNF-α Add_Inhibitor->Add_Labeled_Ligand Incubate Incubate to Equilibrium Add_Labeled_Ligand->Incubate Wash Wash Unbound Ligand Incubate->Wash Measure_Signal Measure Signal Wash->Measure_Signal Data_Analysis Data Analysis (Dose-Response Curve) Measure_Signal->Data_Analysis End Determine IC50 Data_Analysis->End

Caption: General workflow for an IC50 determination using a competitive binding assay.

References

Safety Operating Guide

Proper Disposal of IW927: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of IW927, a TNF-α-TNFR1 Interaction Inhibitor.

This document provides detailed procedural guidance for the safe handling and disposal of this compound (CAS No. 389142-48-7), ensuring the safety of laboratory personnel and compliance with standard environmental regulations. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent practice within a research environment to handle all potent, biologically active compounds with a high degree of caution.[1] Therefore, the following procedures are based on established protocols for the disposal of antineoplastic and cytotoxic agents, which represent the most conservative and safest approach.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with the information provided in the product's Safety Data Sheet. Standard laboratory personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.

  • Gown: A solid-front, disposable gown with long sleeves.

  • Eye Protection: Safety glasses with side shields or a full-face shield.

  • Ventilation: All handling of this compound, particularly in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1]

Waste Categorization and Segregation

Proper segregation of waste is a critical step in the disposal process to ensure that different waste streams are handled correctly. This compound waste should be categorized as either "trace" or "bulk" hazardous waste.

Waste CategoryDescriptionRecommended Disposal Container
Trace Waste Items with residual, non-pourable amounts of this compound (e.g., empty vials, used gloves, gowns, bench paper, and other contaminated labware).Yellow Chemotherapy Waste Bin
Bulk Waste Unused or expired this compound, solutions containing the compound, grossly contaminated materials from spills, and any container holding a pourable quantity of the drug.Black RCRA Hazardous Waste Bin

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.

Experimental Protocol: Decontamination of Non-Disposable Labware
  • Initial Rinse: Triple rinse all non-disposable glassware and equipment that has come into contact with this compound. The rinsate from the first rinse must be collected as bulk hazardous waste and disposed of in the black RCRA hazardous waste container.

  • Washing: After the initial rinse, wash the labware with a suitable laboratory detergent.

  • Final Rinse: Perform a final rinse with distilled water.

Final Disposal Procedures
  • Containerization: Ensure all waste is placed in the correct, clearly labeled containers as described in the table above. Containers should be kept closed when not in use.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Collection: Once a waste container is full, arrange for its collection by your institution's licensed hazardous waste disposal service. Do not dispose of any this compound waste in the regular trash or down the sanitary sewer.[2]

Spill Management

In the event of a spill, the area should be immediately secured.

  • Personnel Protection: Don the appropriate PPE, including double gloves, a gown, and eye protection. For spills of powdered this compound, a respirator should also be worn.

  • Containment: For liquid spills, cover the area with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Cleaning: Clean the spill area with a detergent solution, followed by a rinse with water.

  • Disposal: All materials used for the cleanup must be disposed of as bulk chemotherapy waste in a black RCRA hazardous waste container.

Visual Guide to this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containerization Containerization cluster_disposal Final Disposal A This compound Use in Experiment B Trace Contamination (Gloves, Vials, etc.) A->B <3% Residue C Bulk Waste (Unused this compound, Solutions) A->C >3% Residue D Yellow Chemotherapy Waste Bin B->D E Black RCRA Hazardous Waste Bin C->E F Licensed Hazardous Waste Collection D->F E->F

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IW927

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of IW927, a photochemically enhanced TNF-α-TNFR1 interaction inhibitor. Adherence to these procedures will help safeguard personnel and maintain the integrity of your research.

Immediate Safety and Handling Precautions

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety protocols to minimize any potential risks.[1] Always handle this compound in a well-ventilated area, and avoid inhalation of dust or aerosols.[1][2] Direct contact with skin and eyes should be prevented.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following PPE is recommended:

  • Eye Protection: Safety goggles with side-shields are essential to protect against splashes.[2]

  • Hand Protection: Wear protective gloves to prevent skin contact.[2]

  • Body Protection: An impervious lab coat or gown should be worn to protect street clothes from contamination.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[2]

Emergency First Aid

In the event of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel.[1]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel.[1]

Operational Plans: From Storage to Disposal

Proper logistical planning ensures the safe and effective use of this compound throughout its lifecycle in the laboratory.

Storage

This compound should be stored in a tightly sealed container in a cool, well-ventilated area.[1] It is important to keep it away from direct sunlight and sources of ignition.[1] For long-term storage as a powder, -20°C is recommended for up to 3 years.[1] When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Disposal

Unused this compound and any contaminated materials should be disposed of as chemical waste in accordance with institutional and local environmental regulations. Avoid releasing the substance into the environment.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C22H23N3O3S2[1]
Molecular Weight 441.57 g/mol [1]
CAS Number 389142-48-7[1]
IC50 (TNF-α to TNFRc1 binding) 50 nM[3]
IC50 (TNFα-induced IκB phosphorylation) 600 nM[3]
Kd (binding to TNFRc1) 40-100 μM[3]

Experimental Protocol: Inhibition of TNF-α-Induced NF-κB Activation

The following is a representative protocol for an in vitro experiment to assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HeLa or HEK293) that expresses the TNF receptor 1 (TNFR1) in appropriate media.
  • Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in cell culture media.
  • Remove the old media from the cells and add the media containing the different concentrations of this compound.
  • Incubate the cells with this compound for a predetermined period (e.g., 1 hour) to allow for cell penetration and binding to TNFR1.

3. Photochemical Activation (if applicable):

  • Since this compound is a photochemically enhanced inhibitor, expose the cells to a light source of the appropriate wavelength and duration to induce covalent modification of the receptor.[3] Control wells should be kept in the dark.

4. TNF-α Stimulation:

  • Following incubation with this compound (and photochemical activation), stimulate the cells with a known concentration of TNF-α (e.g., 10 ng/mL) for a specific time (e.g., 30 minutes) to induce the NF-κB signaling pathway.

5. Cell Lysis and Protein Quantification:

  • After stimulation, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
  • Quantify the total protein concentration in each lysate to ensure equal loading for subsequent analysis.

6. Western Blot Analysis:

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
  • Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
  • The inhibition of IκBα phosphorylation will indicate the inhibitory effect of this compound on the TNF-α signaling pathway.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound.

IW927_Mechanism_of_Action Mechanism of Action of this compound cluster_downstream Downstream Signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits This compound This compound This compound->TNFR1 Inhibits Binding TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates to Inflammation Inflammation Apoptosis Cell Proliferation Nucleus->Inflammation Gene Transcription

Caption: Inhibition of the TNF-α/TNFR1 signaling pathway by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IW927
Reactant of Route 2
Reactant of Route 2
IW927

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。